molecular formula C11H8O3 B173680 3-Hydroxy-1-naphthoic acid CAS No. 19700-42-6

3-Hydroxy-1-naphthoic acid

Cat. No.: B173680
CAS No.: 19700-42-6
M. Wt: 188.18 g/mol
InChI Key: OCISOSJGBCQHHN-UHFFFAOYSA-N
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Description

3-Hydroxy-1-naphthoic acid is an organic compound that serves as a versatile synthetic intermediate and building block in chemical research. Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group on a naphthalene backbone, makes it a candidate for developing more complex functional molecules. In scientific studies, researchers exploit similar naphthoic acid structures as precursors in synthesizing novel task-specific ionic liquids (TSILs). These specialized ionic liquids, functionalized with naphthoate anions, demonstrate high efficacy in the selective liquid-liquid extraction of heavy metal ions, such as copper and lead, from aqueous solutions . Furthermore, hydroxy naphthoic acids are of significant interest in crystal engineering and materials science. They are used to synthesize cocrystals and multi-component organic solids, particularly with nitrogen-containing heteroaromatics. In these systems, the molecule acts as a hydrogen-bond donor and acceptor, facilitating the formation of robust supramolecular synthons that lead to stable multidimensional architectures with potential tailored physical properties . The structural motif of hydroxy naphthoic acids is also fundamental in polymer science, for instance, as a component in the production of liquid crystalline polymers like copoly(HBA/HNA) . Researchers value this compound for exploring new synthetic pathways, including unexpected molecular rearrangements like Lewis-acid-mediated acyl shifts, which provide access to novel naphthoic acid derivatives with unique substitution patterns that are otherwise challenging to prepare .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCISOSJGBCQHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173369
Record name 3-Hydroxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19700-42-6
Record name 3-Hydroxy-1-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-naphthoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00173369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-NAPHTHOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY8XN9GFR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-naphthoic acid, a hydroxynaphthoic acid isomer, is an organic compound with a naphthalene core substituted with both a hydroxyl and a carboxylic acid group. Its unique structural features make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a solid at room temperature and its chemical and physical properties are summarized in the tables below. The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring system governs its chemical reactivity and physical characteristics.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-hydroxynaphthalene-1-carboxylic acid[1]
CAS Number 19700-42-6[1]
Molecular Formula C₁₁H₈O₃[1][2][3]
Molecular Weight 188.18 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 248 - 249 °C[4]
Boiling Point (Predicted) 450.6 ± 28.0 °C[4]
Density (Predicted) 1.399 ± 0.06 g/cm³[4]
pKa (Predicted) 3.61 ± 0.10[4]
Storage Temperature 2-8°C, stored under nitrogen[4]
Structural Identifiers
IdentifierValueSource
InChI InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14)[1][3]
InChIKey OCISOSJGBCQHHN-UHFFFAOYSA-N[1][3]
SMILES OC(=O)c1cc(O)cc2ccccc12[5]

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of this compound involves the hydrolysis of diazotized 3-amino-1-naphthoic acid.[4] This process typically involves the following key steps:

  • Diazotization: 3-amino-1-naphthoic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating in the presence of an aqueous copper sulfate solution, to replace the diazonium group with a hydroxyl group, yielding this compound.[4]

A general workflow for the synthesis is depicted in the diagram below.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 3-Amino-1-naphthoic Acid Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Hydrolysis Hydrolysis (CuSO₄, H₂O, Heat) Diazotization->Hydrolysis Product This compound Hydrolysis->Product

General synthesis workflow for this compound.
Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Recrystallization: The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals.

  • Chromatography: Column chromatography can be employed for higher purity requirements, using a suitable stationary phase and eluent system to separate the desired compound from impurities.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques. While specific experimental protocols for this isomer are not extensively detailed in publicly available literature, standard methods for similar aromatic carboxylic acids are applicable.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A typical setup would involve:

  • Column: A C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to control pH) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

The following diagram illustrates a general workflow for HPLC analysis.

HPLCWorkflow cluster_hplc General HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

A generalized workflow for the HPLC analysis of organic compounds.
Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The spectra would show characteristic chemical shifts for the aromatic protons and carbons, as well as signals for the hydroxyl and carboxylic acid groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenol, and a C=O stretch for the carboxylic acid.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the absorption maxima of the compound, which is useful for quantitative analysis by HPLC with UV detection.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Research on the biological effects of hydroxynaphthoic acids has often focused on other isomers, such as 3-Hydroxy-2-naphthoic acid, which has been investigated for its derivatives' antibacterial and other biological activities. Further research is required to elucidate the potential biological roles and pharmacological applications of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties, structure, synthesis, and analysis of this compound. While foundational data exists, there are clear opportunities for further research, particularly in the areas of detailed experimental protocol development, comprehensive spectral characterization, and the exploration of its biological activities and potential therapeutic applications. The information presented here serves as a solid starting point for researchers and professionals interested in this particular hydroxynaphthoic acid isomer.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Hydroxy-1-naphthoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, including the Kolbe-Schmitt reaction and a plausible Grignard-based approach, supported by experimental data and characterization information where available in the scientific literature.

Introduction

This compound, with the chemical formula C₁₁H₈O₃, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxylic acid group on the naphthalene ring system, makes it a versatile precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key building block in medicinal chemistry and materials science.

Primary Synthetic Pathways

The synthesis of this compound is not as straightforward as some of its isomers, such as 3-hydroxy-2-naphthoic acid. The regioselectivity of carboxylation on the naphthalene ring is a critical challenge that must be addressed through careful selection of reaction conditions.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of aromatic hydroxy acids, involving the carboxylation of a phenoxide or naphthoxide.[1] In the context of synthesizing hydroxynaphthoic acids from 2-naphthol, the choice of alkali metal cation, temperature, and solvent plays a pivotal role in determining the isomeric distribution of the product.

While the direct carboxylation of 2-naphthol often yields a mixture of isomers, including 2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, specific conditions can be tailored to favor the formation of the desired this compound.[2][3] Theoretical studies suggest that the highest occupied molecular orbital (HOMO) of the naked 2-naphthoxide ion is localized at the C1 position, making it susceptible to electrophilic attack by carbon dioxide at this position.[2]

General Reaction Scheme:

Kolbe_Schmitt 2-Naphthol 2-Naphthol Potassium_2_naphthoxide Potassium 2-naphthoxide 2-Naphthol->Potassium_2_naphthoxide  KOH 3_Hydroxy_1_naphthoic_acid_salt Potassium 3-hydroxy-1-naphthoate Potassium_2_naphthoxide->3_Hydroxy_1_naphthoic_acid_salt 1. CO2, Pressure 2. Heat 3_Hydroxy_1_naphthoic_acid This compound 3_Hydroxy_1_naphthoic_acid_salt->3_Hydroxy_1_naphthoic_acid  H+ (acidification) Grignard_Synthesis 1_bromo_3_hydroxy 1-Bromo-3-hydroxynaphthalene 1_bromo_3_methoxy 1-Bromo-3-methoxynaphthalene 1_bromo_3_hydroxy->1_bromo_3_methoxy  Protection (e.g., CH3I, base) Grignard_reagent 3-Methoxy-1-naphthyl magnesium bromide 1_bromo_3_methoxy->Grignard_reagent  Mg, THF Carboxylate_salt Magnesium salt of 3-methoxy-1-naphthoic acid Grignard_reagent->Carboxylate_salt  1. CO2  2. H+ 3_methoxy_1_naphthoic 3-Methoxy-1-naphthoic acid Carboxylate_salt->3_methoxy_1_naphthoic  Acid workup 3_hydroxy_1_naphthoic This compound 3_methoxy_1_naphthoic->3_hydroxy_1_naphthoic  Deprotection (e.g., BBr3)

References

Spectroscopic Data and Experimental Protocols for 3-Hydroxy-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1-naphthoic acid (C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ), a valuable aromatic compound in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that obtaining complete, unambiguously assigned experimental data for this specific isomer can be challenging, and some of the following data is based on analysis of published supporting information from scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not definitively available in searched resources.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not definitively available in searched resources.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Broad, ~3300-2500StrongO-H stretch (carboxylic acid and phenol)
~1680StrongC=O stretch (carboxylic acid)
~1600, 1580, 1470Medium-StrongC=C stretch (aromatic ring)
~1300MediumC-O stretch (phenol/carboxylic acid)
~1200MediumC-O stretch (phenol/carboxylic acid)
~880-750StrongC-H bend (out-of-plane, aromatic)

Note on IR Data: The presented IR data is based on typical vibrational frequencies for structurally similar aromatic carboxylic acids and phenols. Experimental verification is recommended.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
188High[M]⁺ (Molecular Ion)
171Moderate[M - OH]⁺
143Moderate[M - COOH]⁺
115HighNaphthalene fragment

Note on MS Data: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak at m/z 188 is expected to be prominent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected range of aromatic and acidic protons (typically 0-15 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should cover the range of aromatic and carbonyl carbons (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.

  • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid and silylation of the hydroxyl group). The derivatized sample is then dissolved in a suitable volatile solvent.

Mass Spectrum Acquisition (EI):

  • Instrument: A mass spectrometer with an electron ionization source.

  • Parameters:

    • The standard electron energy for EI is 70 eV.

    • The instrument is typically scanned over a mass range of m/z 40-400.

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Purified this compound Dissolution Dissolution in Deuterated Solvent (NMR) / Solid State (IR) / Derivatization (GC-MS) Sample->Dissolution NMR_acq NMR Spectrometer Dissolution->NMR_acq IR_acq FTIR Spectrometer Dissolution->IR_acq MS_acq Mass Spectrometer Dissolution->MS_acq NMR_data 1H & 13C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for obtaining and analyzing spectroscopic data.

Logical_Relationships Information Derived from Spectroscopic Techniques cluster_technique Spectroscopic Technique cluster_information Structural Information H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env provides data on C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone reveals IR IR Spectroscopy Functional_Groups Functional Groups (O-H, C=O) IR->Functional_Groups identifies MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight determines

Caption: Relationship between spectroscopic techniques and derived structural information.

Solubility Profile of 3-Hydroxy-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of 3-Hydroxy-1-naphthoic acid is critical for its application in research, particularly in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the available solubility information for this compound in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide presents qualitative solubility information and detailed quantitative data for its close structural isomer, 3-Hydroxy-2-naphthoic acid, as a valuable reference. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to generate precise data for this compound.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₈O₃[1][2]. It belongs to the family of hydroxynaphthoic acids, which are derivatives of naphthalene. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group imparts specific chemical properties, including its solubility characteristics. While its isomer, 3-hydroxy-2-naphthoic acid, is used as an intermediate for dyes, pigments, insecticides, and pharmaceuticals, the applications of this compound are less documented in the available literature[3].

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative information is available for its isomer, 3-Hydroxy-2-naphthoic acid, which can serve as a useful, albeit approximate, guide.

Qualitative Solubility of 3-Hydroxy-2-naphthoic Acid

The isomer 3-Hydroxy-2-naphthoic acid is generally described as:

  • Practically insoluble in cold water[4][5].

  • Slightly soluble in hot water[4][6].

  • Soluble to freely soluble in ethanol, ether, benzene, chloroform, and alkaline solutions[4][6][7].

Quantitative Solubility of 3-Hydroxy-2-naphthoic Acid (Isomer Data)

A study by S. Li, et al. (2018) provides detailed quantitative solubility data for 3-Hydroxy-2-naphthoic acid in various organic solvents at different temperatures, determined using the gravimetric method[8]. This data is presented below as a reference for researchers working with the 1-carboxylic acid isomer. It is crucial to note that these values are for the 2-carboxylic acid isomer and the solubility of this compound may differ.

Table 1: Mole Fraction Solubility (x) of 3-Hydroxy-2-naphthoic Acid in Various Solvents at Different Temperatures (K) [8]

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
293.150.04580.03890.09320.0521
298.150.05360.04570.10850.0609
303.150.06250.05350.12590.0711
308.150.07260.06240.14580.0828
313.150.08410.07260.16850.0962
318.150.09720.08420.19440.1115
323.150.11210.09750.22380.1289
328.150.12900.11260.25720.1487
333.150.14830.12980.29510.1712

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent. This protocol is adapted from the methodology used for determining the solubility of naphthoic acid derivatives[8][9].

Materials and Apparatus
  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Analytical balance (precision of ±0.1 mg)

  • Thermostatic water bath with temperature control

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Syringe with a filter (e.g., 0.45 µm)

  • Pre-weighed weighing bottles

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in the isothermal jacketed glass vessel.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Continuously agitate the mixture using a magnetic stirrer.

  • Equilibration:

    • Allow the mixture to equilibrate for a sufficient time (typically several hours) to ensure the solution becomes saturated. The time required for equilibration should be determined experimentally by analyzing samples at different time points until a constant concentration is achieved.

  • Sampling:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid) using a pre-heated or pre-cooled syringe fitted with a filter to match the temperature of the solution and prevent precipitation.

    • Dispense the filtered supernatant into a pre-weighed weighing bottle.

  • Gravimetric Analysis:

    • Weigh the weighing bottle containing the sample to determine the total mass of the solution.

    • Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

    • Weigh the weighing bottle containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the solute is the final constant mass of the weighing bottle minus the initial mass of the empty bottle.

    • The mass of the solvent is the total mass of the solution minus the mass of the solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Preparation of Saturated Solution start->prep equil Equilibration at Constant Temperature prep->equil sampling Sampling of Supernatant with Filtration equil->sampling weigh_sol Weighing of the Solution sampling->weigh_sol evap Solvent Evaporation weigh_sol->evap weigh_solute Weighing of the Dried Solute evap->weigh_solute calc Calculation of Solubility weigh_solute->calc end End calc->end

Gravimetric Method Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid (CAS: 19700-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1-naphthoic acid, also known as 3-hydroxynaphthalene-1-carboxylic acid, is a naphthalene-based organic compound with the CAS number 19700-42-6. While its isomers, particularly 3-hydroxy-2-naphthoic acid, are well-documented as precursors in the dye and pigment industry and have been investigated for various biological activities, this compound remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of the currently available scientific and technical information on this compound, including its physicochemical properties, synthesis, and a discussion of the current knowledge gaps regarding its biological activity and potential applications in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white powder.[1] Its core structure consists of a naphthalene ring substituted with a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. This bifunctional nature imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19700-42-6[1][2]
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
IUPAC Name 3-hydroxynaphthalene-1-carboxylic acid[2]
Synonyms 3-Hydroxy-1-naphthalenecarboxylic acid[1][2]
Melting Point 242-249 °C[1]
Boiling Point (Predicted) 450.6 ± 28.0 °C[1]
Density (Predicted) 1.399 ± 0.06 g/cm³[1]
pKa (Predicted) 3.61 ± 0.10[1]
Appearance White to off-white solid[1]

Synthesis

The primary method cited for the synthesis of this compound is the hydrolysis of diazotized 3-amino-1-naphthoic acid.[1] This multi-step process involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

General Experimental Protocol
  • Diazotization of 3-Amino-1-naphthoic Acid: 3-Amino-1-naphthoic acid is dissolved or suspended in an acidic aqueous solution, typically hydrochloric or sulfuric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The presence of excess nitrous acid is monitored, and its excess is subsequently quenched.

  • Hydrolysis of the Diazonium Salt: The resulting diazonium salt solution is then heated. The addition of copper sulfate to the boiling aqueous solution facilitates the hydrolysis of the diazonium group to a hydroxyl group, leading to the formation of this compound.[1]

  • Isolation and Purification: Upon cooling, the product, this compound, precipitates out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent to yield the final product.

Synthesis_Workflow Synthesis Workflow for this compound cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_product Step 3: Product Formation cluster_purification Step 4: Purification 3-Amino-1-naphthoic Acid 3-Amino-1-naphthoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-1-naphthoic Acid->Diazonium Salt Intermediate  NaNO₂, Acid (e.g., HCl)  0-5 °C Hydrolysis Hydrolysis Diazonium Salt Intermediate->Hydrolysis  Boiling Aqueous  Copper Sulfate This compound This compound Hydrolysis->this compound Purification Purification This compound->Purification  Recrystallization

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxynaphthalene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-hydroxynaphthalene-1-carboxylic acid (CAS No: 19700-42-6). The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where a thorough understanding of a compound's physical characteristics is paramount for its application and development.

Core Physical and Chemical Properties

3-Hydroxynaphthalene-1-carboxylic acid is an aromatic compound with a molecular formula of C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[1] Its structure, featuring a naphthalene core substituted with both a hydroxyl and a carboxylic acid group, dictates its chemical behavior and physical properties.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for 3-hydroxynaphthalene-1-carboxylic acid. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited published experimental studies on this specific isomer.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[1]
Molecular Weight 188.18 g/mol [1]
Melting Point 248 - 249 °C[2]
Boiling Point Data not available
pKa (Predicted) 3.61 ± 0.10LookChem
Solubility Data not available for specific solvents. Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and in basic aqueous solutions.
Vapor Pressure (Predicted) 6.58E-09 mmHg at 25°CLookChem

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 3-hydroxynaphthalene-1-carboxylic acid are not extensively reported in the literature. However, standard methodologies for organic compounds can be applied. The following are generalized protocols that are recommended for obtaining accurate and reproducible data.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using a melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry 3-hydroxynaphthalene-1-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification, formulation, and reaction chemistry.

  • Sample Preparation: A small, accurately weighed amount of 3-hydroxynaphthalene-1-carboxylic acid (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and 5% aqueous sodium hydroxide) is added to each test tube.

  • Observation: The mixture is agitated at a constant temperature (typically room temperature) for a set period. The solubility is observed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC after filtration. The solubility in aqueous base is expected to be significantly higher due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

  • Solution Preparation: A standard solution of 3-hydroxynaphthalene-1-carboxylic acid is prepared in a suitable solvent mixture, typically a co-solvent system like water-ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration: The base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The presence of two acidic protons (carboxylic and phenolic) may result in two inflection points on the titration curve.

Spectral Data

Specific experimental spectral data for 3-hydroxynaphthalene-1-carboxylic acid is not widely available. Below are the expected spectral characteristics based on its chemical structure and general principles of spectroscopy.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets at a downfield chemical shift, and their position may be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the carboxyl group is expected to have a chemical shift in the range of 165-185 ppm. The carbons of the naphthalene ring will appear in the aromatic region (typically 110-160 ppm), with the carbons directly attached to the hydroxyl and carboxyl groups showing characteristic shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.[3][4] A strong C=O stretching absorption for the carboxylic acid will be present in the region of 1680-1710 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency.[4] Additionally, C-O stretching and O-H bending vibrations, as well as characteristic aromatic C-H and C=C stretching bands, are expected.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, in a suitable solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of the naphthalene aromatic system. The presence of the hydroxyl and carboxyl groups will influence the position and intensity of these bands. Typically, naphthalene derivatives exhibit strong absorptions in the UV region.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physical and spectral properties of an organic compound such as 3-hydroxynaphthalene-1-carboxylic acid.

G Workflow for Physical Property Determination cluster_synthesis Compound Acquisition synthesis Synthesis and Purification purity Purity Assessment (HPLC, TLC) synthesis->purity mp Melting Point purity->mp Pure Compound bp Boiling Point purity->bp Pure Compound sol Solubility purity->sol Pure Compound pka pKa purity->pka Pure Compound nmr NMR (1H, 13C) purity->nmr Pure Compound ir IR Spectroscopy purity->ir Pure Compound uv UV-Vis Spectroscopy purity->uv Pure Compound ms Mass Spectrometry purity->ms Pure Compound

Caption: A logical workflow for the synthesis, purification, and subsequent determination of key physical and spectral properties of a chemical compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3-Hydroxy-1-naphthoic acid. The document is structured to offer a detailed comparison of its predicted and measured characteristics, methodologies for its synthesis and analysis, and an exploration of its potential biological activities, particularly in the context of Aryl Hydrocarbon Receptor (AhR) signaling.

Physicochemical Properties: Theoretical vs. Experimental Data

The following tables summarize the key physicochemical properties of this compound, distinguishing between computationally predicted and experimentally determined values.

Table 1: General and Physicochemical Properties

PropertyTheoretical/Predicted ValueExperimental Value
Molecular Formula C₁₁H₈O₃C₁₁H₈O₃
Molecular Weight 188.18 g/mol 188.18 g/mol
Appearance -White to off-white solid
Melting Point -248-249 °C[1]
Boiling Point 450.6 ± 28.0 °CNot available
Density 1.399 ± 0.06 g/cm³Not available
pKa 3.61 ± 0.10Not available
LogP 2.73Not available

Table 2: Spectroscopic Data (Predicted/Typical for Related Isomers)

Spectroscopic TechniquePredicted/Typical Data
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), hydroxyl proton (variable, broad), carboxylic acid proton (δ >10 ppm, broad)
¹³C NMR Aromatic carbons (δ 110-140 ppm), carbonyl carbon (δ >165 ppm)
FT-IR (cm⁻¹) ~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1200-1300 (C-O stretch)
Mass Spectrometry (EI) Molecular ion (m/z 188), fragments corresponding to loss of H₂O (m/z 170), COOH (m/z 143), and CO (m/z 160)

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as a key biological assay to investigate its potential activity.

Synthesis of this compound

A common route for the synthesis of this compound is through the hydrolysis of diazotized 3-amino-1-naphthoic acid.[1]

Materials:

  • 3-Amino-1-naphthoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper (II) sulfate (CuSO₄)

  • Deionized water

  • Ice

  • Filtration apparatus

  • Beakers and flasks

Procedure:

  • Diazotization:

    • Dissolve 3-amino-1-naphthoic acid in dilute hydrochloric acid in a beaker, cooling the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with constant stirring.

    • Continue stirring for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, prepare a boiling aqueous solution of copper (II) sulfate.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue boiling the mixture for 15-20 minutes to ensure complete hydrolysis.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude this compound.

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

G cluster_synthesis Synthesis Workflow 3-Amino-1-naphthoic acid 3-Amino-1-naphthoic acid Diazonium Salt Diazonium Salt 3-Amino-1-naphthoic acid->Diazonium Salt  NaNO₂, HCl, 0-5°C Crude Product Crude Product Diazonium Salt->Crude Product  Boiling CuSO₄(aq) Pure this compound Pure this compound Crude Product->Pure this compound  Recrystallization

Synthesis of this compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024) are typically used with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) after appropriate sample preparation (e.g., derivatization for GC-MS).

  • Ionization: Use Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

Given that related hydroxynaphthoic acids have been shown to modulate the Aryl Hydrocarbon Receptor (AhR), a luciferase reporter gene assay is a suitable method to investigate this potential biological activity.

Materials:

  • Hepa1c1c7 or HepG2 cells stably transfected with an AhR-responsive luciferase reporter plasmid (containing Xenobiotic Response Elements - XREs).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., TCDD or a known AhR agonist).

  • Vehicle control (DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells.

    • Plot the fold induction against the concentration of this compound to generate a dose-response curve.

G cluster_assay AhR Luciferase Reporter Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment  24h incubation Measure Luminescence Measure Luminescence Compound Treatment->Measure Luminescence  18-24h incubation Data Analysis Data Analysis Measure Luminescence->Data Analysis  Calculate Fold Induction

Workflow for AhR Luciferase Reporter Assay.

Potential Biological Signaling Pathway

Based on studies of structurally similar hydroxynaphthoic acids, a plausible biological activity of this compound is the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.

Canonical AhR Signaling Pathway:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90. A potential ligand, like this compound, enters the cell and binds to the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its dissociation from the chaperone complex and translocation into the nucleus.

  • Heterodimerization: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1). This binding initiates the transcription of these genes.

The activation of this pathway can have various downstream effects, including the modulation of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_Hsp90 AhR-Hsp90 Complex AhR->AhR_Hsp90 Hsp90 Hsp90 Hsp90->AhR_Hsp90 Ligand 3-Hydroxy-1- naphthoic acid AhR_Ligand AhR-Ligand Ligand->AhR_Ligand AhR_Hsp90->AhR_Ligand Ligand Binding ARNT ARNT AhR_Ligand->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to Gene Target Gene (e.g., CYP1A1) XRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Biological Response Biological Response Protein Synthesis->Biological Response e.g., Anti-inflammatory effects

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Conclusion

This compound is a compound with well-defined theoretical properties and some established experimental characteristics. While further research is needed to fully elucidate its biological activity profile, its structural similarity to known Aryl Hydrocarbon Receptor modulators suggests a promising avenue for investigation, particularly in the context of inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing molecule. The provided visualizations of the synthesis workflow, experimental assay, and potential signaling pathway offer a clear conceptual framework for future studies in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of Hydroxynaphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of hydroxynaphthoic acids, compounds that have played a pivotal role in the development of synthetic dyes and now serve as crucial intermediates in the pharmaceutical industry.

Introduction and Early Discovery

Hydroxynaphthoic acids are aromatic organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxyl (-COOH) group. Their journey began in the late 19th century, a period of fervent exploration in organic chemistry. The primary synthetic route to these compounds was established through the application of the Kolbe-Schmitt reaction to naphthols (the naphthalene analogues of phenols).[1][2][3]

The reaction, originally developed for phenols by Hermann Kolbe and later modified by Rudolf Schmitt, involves the carboxylation of a sodium or potassium naphthoxide with carbon dioxide under pressure and heat.[3] This electrophilic aromatic substitution reaction opened the door to the synthesis of various hydroxynaphthoic acid isomers.[2]

A key breakthrough was reported in 1887 by Schmitt and Burkard, who detailed the synthesis of 3-hydroxy-2-naphthoic acid by reacting the sodium salt of β-naphthol with CO2 at high temperatures (280-290°C).[4] This isomer, often called BON acid (β-Oxynaphthoic acid), quickly became a cornerstone of the burgeoning synthetic dye industry.[5]

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// Edges node1 -> node2 [label="Reaction Improvement"]; node2 -> node3 [label="Application to Naphthols"]; node3 -> node4 [label="Industrial Application"]; node4 -> node5 [label="Diversification"]; node5 -> node6 [label="Modern Development"]; } caption: "Figure 1: A timeline of key milestones in the history of hydroxynaphthoic acids."

The Kolbe-Schmitt Reaction: The Synthetic Core

The Kolbe-Schmitt reaction is central to the history of hydroxynaphthoic acids. The process begins with the deprotonation of a naphthol using a strong base (typically an alkali hydroxide) to form the more nucleophilic naphthoxide salt. This salt then attacks carbon dioxide in an electrophilic aromatic substitution. An acidic workup subsequently yields the final hydroxynaphthoic acid.[2][3]

The regioselectivity of the carboxylation is highly dependent on reaction conditions, particularly the choice of alkali metal and temperature.[3]

  • Sodium Naphthoxide : Generally favors ortho-carboxylation (relative to the hydroxyl group). For 2-naphthol, this yields primarily 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid.[6][7]

  • Potassium Naphthoxide : Tends to favor para-carboxylation, leading to different isomers. For example, reacting potassium 2-naphthoxide at higher temperatures can increase the yield of 6-hydroxy-2-naphthoic acid.[8][9]

Early 20th-century patents refined these conditions. A 1927 patent described a process for making 2,3-hydroxynaphthoic acid (3-hydroxy-2-naphthoic acid) by carefully controlling the temperature and maintaining a CO2 pressure above the dissociation pressure of the intermediate 2,1-isomer, which isomerizes to the more stable 2,3-product.[10] This manipulation of reaction equilibria was crucial for achieving high yields of the desired isomer.[10]

dot graph "Kolbe_Schmitt_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=true, size="10,4", maxWidth="760", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="β-Naphthol\n+ NaOH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Formation of\nSodium 2-Naphthoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Carboxylation\n(CO₂, High T, High P)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Formation of Sodium\nHydroxynaphthoate Salts\n(Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Acidic Workup\n(e.g., H₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Hydroxynaphthoic Acid\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } caption: "Figure 2: General workflow for the Kolbe-Schmitt synthesis of hydroxynaphthoic acids."

Key Isomers and Their Properties

Numerous isomers of hydroxynaphthoic acid exist, but a few have dominated industrial and research applications. Their physical properties are influenced by strong intramolecular and intermolecular hydrogen bonds between the hydroxyl and carboxyl groups.[11]

IsomerStructureCAS NumberMelting Point (°C)Molar Mass ( g/mol )Appearance
1-Hydroxy-2-naphthoic acid 1-OH, 2-COOH86-48-6~200188.18Beige to brown-grey powder[12]
2-Hydroxy-1-naphthoic acid 2-OH, 1-COOH2283-08-1156–157 (decomposes)188.18Cream-colored solid[13]
3-Hydroxy-2-naphthoic acid 3-OH, 2-COOH92-70-6~222-224188.18Yellow solid[1][11]
6-Hydroxy-2-naphthoic acid 6-OH, 2-COOH16712-64-4-188.18-
5-Hydroxy-1-naphthoic acid 5-OH, 1-COOH2437-16-3-188.18-

Data compiled from references[1][5][11][12][13][14][15][16]. Note: Melting points can vary based on purity and measurement conditions.

Historical and Modern Applications

Dye and Pigment Industry

The primary historical application of hydroxynaphthoic acids, particularly 3-hydroxy-2-naphthoic acid (BON acid), is as a crucial intermediate in the synthesis of azo dyes and pigments.[1] BON acid acts as a coupling component, reacting with diazonium salts to form intensely colored and stable azo compounds.[1][11] These are used to create high-performance pigments like BON reds, valued for their color stability and resistance, making them suitable for high-quality inks, paints, and coatings.

Pharmaceutical and Drug Development

In modern times, hydroxynaphthoic acids are valuable building blocks for Active Pharmaceutical Ingredients (APIs).[17] Their rigid, functionalized scaffold is a desirable feature in drug design.

  • Bephenium Hydroxynaphthoate : An anthelmintic agent used to treat hookworm infections, it utilizes a hydroxynaphthoate salt.[18]

  • 6-Hydroxy-2-naphthoic acid : This isomer is a key intermediate in pharmaceutical synthesis, where its specific structure allows for the creation of complex APIs.[17]

  • Drug Discovery Leads : Research has identified hydroxynaphthoic acid derivatives as potential lead compounds for designing novel drugs. For example, 3,5-dihydroxy-2-naphthoic acid has been studied as a potential inhibitor of lactate dehydrogenase, a target for anti-parasitic agents.[19]

Experimental Protocols

Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is a generalized representation based on historical and industrial methods.[4][10][20]

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Carbon Dioxide (high pressure)

  • Sulfuric Acid (or Hydrochloric Acid)

  • Inert, high-boiling solvent (optional, for slurry methods)

Procedure:

  • Formation of Naphthoxide: In a high-pressure autoclave, 2-naphthol is reacted with an equimolar amount of sodium hydroxide. The mixture is heated under vacuum to remove all traces of water, yielding anhydrous sodium 2-naphthoxide. This step is critical as water inhibits the carboxylation reaction.[20][21]

  • Carboxylation: The autoclave is pressurized with carbon dioxide to several atmospheres (e.g., >5 atm). The temperature is raised significantly, often in stages. To favor the 3-hydroxy-2-naphthoic isomer, temperatures are typically elevated to 200-260°C.[10] The reaction is held under these conditions for several hours.

  • Isomerization (if necessary): At lower temperatures (e.g., 120-140°C), the kinetically favored 2-hydroxy-1-naphthoic acid may form first. Heating to higher temperatures allows it to isomerize to the thermodynamically more stable 3-hydroxy-2-naphthoic acid.[10]

  • Isolation and Purification: After cooling, the solid reaction mass, containing the sodium salt of 3-hydroxy-2-naphthoic acid, is dissolved in hot water.

  • Acidification: The solution is filtered and then acidified with a strong acid like sulfuric acid. This protonates the carboxylate and hydroxyl groups, causing the sparingly soluble 3-hydroxy-2-naphthoic acid to precipitate.

  • Final Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol.[20]

Characterization: Melting Point Determination

Procedure:

  • Sample Preparation: A small amount of the dry, purified hydroxynaphthoic acid crystals is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2°C). 3-Hydroxy-2-naphthoic acid has a reported melting point of approximately 222-224°C.[11]

Biological Signaling Pathways

While hydroxynaphthoic acids themselves are not typically direct modulators of signaling pathways, their derivatives are designed to interact with specific biological targets. For instance, derivatives of gossypol, which shares structural similarities, have been developed to selectively inhibit lactate dehydrogenase (LDH) in parasites like Plasmodium falciparum (the malaria parasite).[19] LDH is a critical enzyme in the glycolysis pathway, which many anaerobic organisms and cancer cells rely on for energy. Inhibiting this enzyme disrupts their energy supply.

dot graph "LDH_Inhibition_Pathway" { graph [layout=dot, rankdir=LR, splines=true, size="10,4", maxWidth="760", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; Glycolysis [label="Glycolysis Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124"]; LDH [label="Lactate\nDehydrogenase (LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; Lactate [label="Lactate", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Hydroxynaphthoic\nAcid Derivative\n(e.g., DHNA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoATP [label="ATP Depletion &\nCell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glucose -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> LDH [label=" NADH -> NAD+"]; LDH -> Lactate; Inhibitor -> LDH [arrowhead=tee, color="#EA4335", style=bold]; LDH -> NoATP [style=dashed, label=" Inhibition leads to"]; } caption: "Figure 3: Simplified pathway showing inhibition of Lactate Dehydrogenase (LDH) by a hydroxynaphthoic acid derivative."

References

An In-depth Technical Guide to the Isomers of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-hydroxy-1-naphthoic acid, focusing on their fundamental physicochemical differences, synthesis, and biological activities. The information is presented to facilitate research and development in medicinal chemistry and materials science.

Introduction to Hydroxynaphthoic Acids

Hydroxynaphthoic acids are a class of aromatic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these functional groups give rise to 14 distinct isomers, each with unique chemical and physical properties. These isomers are of significant interest in medicinal chemistry and materials science due to their roles as key intermediates in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[1][2][3] The varied electronic and steric environments of the isomers influence their acidity, solubility, reactivity, and biological interactions.

Physicochemical Properties of Hydroxynaphthoic Acid Isomers

The precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring system dramatically affects the physicochemical properties of each isomer. These differences are critical for applications ranging from reaction condition optimization to predicting biological activity. A summary of key quantitative data is presented in the tables below.

Naphthoic Acids Substituted on the First Ring (Positions 1-4)
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility
2-Hydroxy-1-naphthoic acid2283-08-1C₁₁H₈O₃188.18156-157 (decomposes)[4]283.17 (estimated)[5]pK₁: 3.29, pK₂: 9.68 (20°C)[5]Soluble in ethanol and acetone; moderately soluble in water.[6]
This compound19700-42-6C₁₁H₈O₃188.18248 - 249---
4-Hydroxy-1-naphthoic acid7474-97-7C₁₁H₈O₃188.18188 - 189---
5-Hydroxy-1-naphthoic acid2437-16-3C₁₁H₈O₃188.18235 - 236[7]445.7 (at 760 mmHg)[7]-Soluble in organic solvents; limited solubility in water.[8]
6-Hydroxy-1-naphthoic acid2437-17-4C₁₁H₈O₃188.18210 - 213[9]445.7 (at 760 mmHg)[9]--
7-Hydroxy-1-naphthoic acid2623-37-2C₁₁H₈O₃188.18256---
8-Hydroxy-1-naphthoic acid1769-88-6C₁₁H₈O₃188.18169---
Naphthoic Acids Substituted on the Second Ring (Positions 2, 5-8)
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility
1-Hydroxy-2-naphthoic acid86-48-6C₁₁H₈O₃188.18195-200 (decomposes)[10]283.17 (estimated)[11]3.02 (Predicted)[11]Freely soluble in alcohol, benzene, and ether; insoluble in cold water.[10][12]
3-Hydroxy-2-naphthoic acid92-70-6C₁₁H₈O₃188.18222-224[13]Decomposes and sublimes under normal pressure.[13]-Slightly soluble in cold water, more soluble in hot water; soluble in ethanol, chloroform, benzene, and alkaline aqueous solutions.[13]
4-Hydroxy-2-naphthoic acid1573-91-7C₁₁H₈O₃188.18225 - 226411.632[14]-Soluble in DMSO.[15]
5-Hydroxy-2-naphthoic acid2437-18-5C₁₁H₈O₃188.18215 - 216---
6-Hydroxy-2-naphthoic acid16712-64-4C₁₁H₈O₃188.18240-250[7]-4.34 (carboxylic acid), ~9-10 (phenolic OH)Slightly soluble in hot water, very slightly soluble in cold water; freely soluble in ethanol; soluble in ether.
7-Hydroxy-2-naphthoic acid613-17-2C₁₁H₈O₃188.18274---
8-Hydroxy-2-naphthoic acid5776-28-3C₁₁H₈O₃188.18229---

Synthesis of Hydroxynaphthoic Acid Isomers

The synthesis of hydroxynaphthoic acid isomers can be achieved through various methods, with the Kolbe-Schmitt reaction being a prominent route. The choice of starting material and reaction conditions dictates the isomeric product.

General Synthesis Workflow: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a naphthoxide salt (formed from the corresponding naphthol) with carbon dioxide under pressure and heat. The position of carboxylation is sensitive to the reaction conditions, including the nature of the alkali metal cation and the temperature.

G naphthol Naphthol Isomer naphthoxide Alkali Naphthoxide Salt naphthol->naphthoxide Deprotonation alkali_hydroxide Alkali Hydroxide (e.g., NaOH, KOH) alkali_hydroxide->naphthoxide carboxylation Carboxylation (High Temperature & Pressure) naphthoxide->carboxylation co2 Carbon Dioxide (CO2) co2->carboxylation acidification Acidification (e.g., HCl) carboxylation->acidification product Hydroxynaphthoic Acid Isomer acidification->product

General workflow for the Kolbe-Schmitt synthesis of hydroxynaphthoic acids.
Experimental Protocol: Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction[14]

Materials:

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of Sodium β-Naphthoxide: β-Naphthol is reacted with an aqueous solution of sodium hydroxide to form the sodium salt of β-naphthol.

  • Drying: The resulting sodium β-naphthoxide is thoroughly dried to remove any water, as its presence can inhibit the subsequent carboxylation step.

  • Carboxylation: The anhydrous sodium β-naphthoxide is placed in an autoclave and heated under a high pressure of carbon dioxide. This step results in the formation of the sodium salt of 2-hydroxy-1-naphthoic acid.

  • Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the free 2-hydroxy-1-naphthoic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Biological Activities and Signaling Pathways

The biological activities of hydroxynaphthoic acid isomers are of growing interest in drug discovery. Their structural similarity to endogenous molecules allows them to interact with various biological targets.

Aryl Hydrocarbon Receptor (AhR) Modulation

Several hydroxynaphthoic acid isomers have been investigated for their ability to modulate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.

A study investigating the structure-activity relationship of various hydroxyl/carboxy-substituted naphthoic acids on AhR activation revealed that the position and number of hydroxyl and carboxyl groups significantly influence their agonist or antagonist activity. For instance, 1,4-dihydroxy-2-naphthoic acid was identified as a potent AhR agonist, inducing the expression of downstream target genes like CYP1A1 and CYP1B1. In contrast, other isomers displayed weaker or even antagonistic effects.

G ligand Hydroxynaphthoic Acid Isomer ahr Aryl Hydrocarbon Receptor (AhR) ligand->ahr Binds complex Ligand-AhR-ARNT Complex ahr->complex arnt ARNT arnt->complex dbe Dioxin Response Element (DRE) complex->dbe Binds to DNA gene_expression Target Gene Expression (e.g., CYP1A1, CYP1B1) dbe->gene_expression Induces/Represses

Simplified signaling pathway of AhR activation by hydroxynaphthoic acid isomers.
Other Reported Biological Activities

  • 6-Hydroxy-1-naphthoic acid has demonstrated cytotoxic effects on cancer cells. It is believed to act by inhibiting protein kinases through ATP binding, which in turn blocks the phosphorylation of tyrosine residues on proteins and inhibits growth factor receptors, ultimately leading to apoptosis.[16]

  • 6-Hydroxy-2-naphthoic acid has been investigated for its potential antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.[7]

  • 1-Hydroxy-2-naphthoic acid is a known metabolite formed during the microbial degradation of polycyclic aromatic hydrocarbons like phenanthrene and naphthalene.[17]

Conclusion

The isomers of this compound represent a diverse family of compounds with a wide range of physicochemical properties and biological activities. This guide has summarized key data to facilitate further research into their potential applications. A thorough understanding of the distinct characteristics of each isomer is crucial for the rational design of novel pharmaceuticals, functional materials, and other advanced chemical products. Further investigation into the specific signaling pathways modulated by each isomer will undoubtedly unveil new opportunities for therapeutic intervention and material innovation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxy-1-naphthoic acid.

Introduction

This compound is an aromatic carboxylic acid and a derivative of naphthalene. Accurate and reliable quantification of this compound is essential in various stages of research and development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for the analysis of such compounds. This application note details a proposed method, sample preparation, and a full validation protocol.

While a specific validated method for this compound is not widely published, the methodology presented here is based on established principles for the analysis of structurally similar compounds, such as other naphthoic acid isomers and aromatic carboxylic acids.[1][2] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase consisting of acetonitrile and an acidic aqueous buffer, with UV detection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is crucial for HPLC method development.

PropertyValueReference
Molecular FormulaC₁₁H₈O₃[3]
Molecular Weight188.18 g/mol [3]
pKa~2.8-3.0 (estimated based on similar structures)[4]
logP2.73[5]
UV maxNot specified, but expected in the range of 230-350 nm due to the naphthalene chromophore.

The low pKa indicates that the compound is acidic and will be ionized at neutral pH. To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be kept at least 1.5-2 pH units below the pKa. Therefore, an acidic mobile phase is required to suppress the ionization of the carboxylic acid group.[2]

Proposed HPLC Method

This proposed method serves as a starting point for analysis and should be subject to validation for its intended use.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for parameter selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography of nonpolar to moderately polar compounds.[6]

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC.[7] The addition of phosphoric acid lowers the pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[2][8]

  • Flow Rate, Temperature, and Injection Volume: These are standard starting conditions for a 4.6 mm ID column and can be optimized as needed.[6]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphoric acid (analytical grade)

  • Deionized water (Type I)

Preparation of Solutions

Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid at 60:40 v/v):

  • Add 1.0 mL of phosphoric acid to 1000 mL of deionized water.

  • Mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water solution.

  • Degas the mobile phase by sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Dissolve in 100 mL of methanol in a volumetric flask. This is the stock solution.

Working Standard Solutions:

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following are the key validation parameters to be assessed.

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank and placebo injections.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the working standard solution across the range of 1-100 µg/mL. Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by a recovery study.

  • Protocol: Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation (Example Tables)

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
1[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%[Insert Data][Insert Data][Insert Data]\multirow{3}{*}{98.0 - 102.0%}
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

Table 3: Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability (Area) [Data][Data][Data][Data][Data][Data][Data]≤ 2.0%
Intermediate Precision (Area) [Data][Data][Data][Data][Data][Data][Data]≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation MobilePhase Mobile Phase Preparation Analysis Chromatographic Separation MobilePhase->Analysis StandardPrep Standard Stock & Working Solutions SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Weighing, Dissolution & Filtration SamplePrep->Analysis SystemSuitability->Analysis Pass DataAcquisition Data Acquisition Analysis->DataAcquisition MethodValidation Method Validation (Linearity, Accuracy, Precision) DataAcquisition->MethodValidation Report Final Report MethodValidation->Report

Caption: Experimental workflow for HPLC analysis.

Method_Validation_Pathway cluster_system System & Method Verification cluster_quantitative Quantitative Performance cluster_robustness Reliability start Proposed HPLC Method system_suitability System Suitability start->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity system_suitability->specificity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final Validated Method robustness->final

Caption: Logical pathway for method validation.

References

Application Notes and Protocols: 3-Hydroxy-1-naphthoic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Hydroxy-1-naphthoic acid as a versatile fluorescent probe. Due to limited direct experimental data on this specific isomer, the following protocols and data are based on the well-documented fluorescence properties of structurally similar hydroxynaphthoic acid derivatives and related naphthalene-based fluorophores. These notes are intended to serve as a foundational guide for developing novel fluorescence-based assays.

Introduction

This compound is a naphthalene derivative with intrinsic fluorescent properties. The naphthalene ring system provides a rigid, aromatic scaffold that is conducive to fluorescence, while the hydroxyl and carboxylic acid functional groups offer sites for interaction with analytes, potentially leading to modulation of its fluorescence emission. This makes it a promising candidate for the development of fluorescent probes for various applications, including metal ion sensing and as a derivatization agent for the analysis of biomolecules.

Principle of Fluorescence

The fluorescence of this compound and its derivatives is based on the excitation of π-electrons in the naphthalene ring system to a higher energy state upon absorption of ultraviolet light. The subsequent relaxation of these electrons to the ground state results in the emission of light at a longer wavelength (fluorescence). The intensity and wavelength of this emission can be influenced by the local chemical environment, including solvent polarity, pH, and the presence of specific analytes that can interact with the hydroxyl or carboxyl groups. Potential mechanisms of fluorescence modulation include Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).

Quantitative Data

The following table summarizes the estimated photophysical properties of this compound and the measured properties of a closely related compound, 3-Hydroxy-2-naphthoic acid hydrazide, for comparison.

PropertyThis compound (Estimated)3-Hydroxy-2-naphthoic acid hydrazide (for Al(III) sensing)[1]
Excitation Wavelength (λex) ~320 - 350 nmNot specified
Emission Wavelength (λem) ~400 - 450 nm~480 nm (blue-shifted from 505 nm)
Quantum Yield (ΦF) Low to moderate (can be enhanced upon binding)Not specified
Stokes Shift ~80 - 100 nmNot specified
Analyte Potential for various metal ions (e.g., Al³⁺, Zr⁴⁺)Al³⁺, CN⁻
Detection Limit Application-dependent1.9 µM for Al³⁺

Application 1: Fluorescent Sensing of Aluminum Ions (Al³⁺)

This protocol describes a method for the detection of Al³⁺ ions in solution using this compound as a fluorescent probe. The principle is based on the potential for Al³⁺ to chelate with the hydroxyl and carboxyl groups of the molecule, leading to an enhancement of fluorescence intensity (CHEF effect).

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a 10 mM stock solution of AlCl₃ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate or a quartz cuvette, add the working buffer.

    • Add the this compound stock solution to a final concentration of 10 µM.

    • Add varying concentrations of the Al³⁺ stock solution (e.g., 0-100 µM).

    • Incubate the mixture at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of ~340 nm and record the emission spectrum from 380 nm to 550 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~420 nm) against the concentration of Al³⁺.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Workflow Diagram

G cluster_prep Solution Preparation cluster_assay Assay cluster_analysis Data Analysis Probe_Stock This compound Stock Solution (1 mM) Mix Mix Probe, Analyte, and Buffer Probe_Stock->Mix Analyte_Stock Al³⁺ Stock Solution (10 mM) Analyte_Stock->Mix Buffer HEPES Buffer (pH 7.4) Buffer->Mix Incubate Incubate (15 min, RT) Mix->Incubate Measure Measure Fluorescence (λex=~340 nm, λem=~420 nm) Incubate->Measure Plot Plot Fluorescence vs. [Al³⁺] Measure->Plot LOD Determine LOD Plot->LOD

Caption: Experimental workflow for Al³⁺ detection.

Signaling Pathway

G Probe Probe (Low Fluorescence) Complex Probe-Al³⁺ Complex (High Fluorescence) Probe->Complex + Al³⁺ (Chelation) Analyte Al³⁺ Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application 2: Derivatization Agent for Amino Acid Analysis in HPLC

This protocol outlines the use of this compound as a pre-column derivatization agent for the fluorescent detection of primary amino acids in High-Performance Liquid Chromatography (HPLC). The carboxylic acid group can be activated to react with the primary amine of amino acids, attaching the fluorescent naphthyl moiety.

Experimental Protocol
  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts.

    • Stir the reaction mixture at room temperature for 12 hours to form the NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated probe.

  • Derivatization of Amino Acids:

    • Prepare a standard solution of amino acids in a borate buffer (pH 9.0).

    • Add a molar excess of the activated this compound NHS ester solution to the amino acid solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~420 nm.

    • Inject the derivatized sample and analyze the chromatogram.

Workflow Diagram

G cluster_activation Probe Activation cluster_derivatization Derivatization cluster_analysis Analysis Probe This compound Activated_Probe Activated NHS Ester Probe->Activated_Probe Reagents DCC + NHS in DMF Reagents->Activated_Probe Derivatized_Sample Fluorescently Labeled Amino Acids Activated_Probe->Derivatized_Sample Amino_Acids Amino Acid Sample (pH 9.0) Amino_Acids->Derivatized_Sample HPLC HPLC Separation (C18 Column) Derivatized_Sample->HPLC Fluorescence_Detection Fluorescence Detection (λex=~340 nm, λem=~420 nm) HPLC->Fluorescence_Detection Chromatogram Chromatogram (Quantification) Fluorescence_Detection->Chromatogram

Caption: Workflow for amino acid derivatization and HPLC analysis.

Considerations for Drug Development Professionals

  • High-Throughput Screening (HTS): The potential for fluorescence enhancement upon binding makes this compound a candidate for developing HTS assays for enzyme inhibitors or receptor binders. For example, if a metalloenzyme is the target, displacement of a bound, fluorescence-quenched metal ion by an inhibitor could lead to a "turn-on" fluorescence signal.

  • Cellular Imaging: The naphthalene core is relatively hydrophobic, which may allow for cell permeability. Further derivatization could be explored to target specific organelles or cellular components for fluorescence microscopy applications.

  • Pharmacokinetic Studies: As a fluorescent tag, derivatives of this compound could be used to label drug candidates to study their uptake, distribution, and metabolism in cellular and animal models.

Conclusion

While further experimental validation is required, this compound presents a promising and versatile scaffold for the development of novel fluorescent probes. Its straightforward structure and potential for fluorescence modulation through interactions with its functional groups make it an attractive tool for researchers in various scientific disciplines. The provided protocols offer a starting point for exploring its applications in sensing and bioanalysis.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-Hydroxy-1-naphthoic acid for enhanced analytical detection and quantification. Derivatization is a crucial step to improve the volatility, thermal stability, and/or detector response of analytes for chromatographic analysis. The following sections detail derivatization strategies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods.

Introduction

This compound is a molecule of interest in various fields, including medicinal chemistry and materials science. Accurate quantification of this analyte in complex matrices often requires a derivatization step to overcome challenges associated with its inherent physicochemical properties, such as polarity and insufficient volatility. This application note outlines derivatization strategies targeting the carboxylic acid and phenolic hydroxyl functional groups of this compound to enable sensitive analysis by HPLC with fluorescence detection and GC with mass spectrometry (MS) detection.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, particularly with fluorescence detection, derivatization aims to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity and selectivity.[1] The primary target for derivatization on this compound is the carboxylic acid group.

Fluorescent Derivatization of the Carboxylic Acid Group

A common and effective method for fluorescently labeling carboxylic acids is through esterification with a fluorescent alkyl halide.[2] Reagents such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and 4-bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) react with the carboxylate anion to form highly fluorescent esters.[1]

Workflow for Fluorescent Derivatization for HPLC Analysis

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up sample Dissolve this compound in aprotic solvent (e.g., Acetone) reagents Add fluorescent labeling reagent (e.g., 4-Br-Mmc), crown ether, and potassium carbonate sample->reagents heat Heat mixture (e.g., 60-80°C for 30-60 min) reagents->heat cool Cool to room temperature heat->cool filter Filter to remove potassium carbonate cool->filter inject Inject supernatant into HPLC system filter->inject

Caption: Workflow for fluorescent derivatization of this compound for HPLC analysis.

Experimental Protocol: Fluorescent Esterification

Materials:

  • This compound standard or sample

  • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

  • Acetone (anhydrous)

  • 18-crown-6

  • Potassium carbonate (anhydrous, powdered)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetone.

  • In a reaction vial, add 100 µL of the this compound solution.

  • To the same vial, add a molar excess of a 4-Br-Mmc solution in acetone.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.[1]

  • Securely cap the vial and vortex the mixture.

  • Heat the mixture in a heating block at 70°C for 45 minutes.

  • After cooling to room temperature, filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate.[1]

  • The resulting solution containing the fluorescently labeled derivative is ready for HPLC analysis.

Table 1: HPLC Conditions for Analysis of Derivatized this compound

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: ~350 nm, Emission: ~450 nm (wavelengths to be optimized for the specific derivative)

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, derivatization is essential to increase the volatility and thermal stability of this compound. Silylation is a widely used technique that targets both the hydroxyl and carboxylic acid functional groups.[3]

Silylation of Hydroxyl and Carboxylic Acid Groups

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), react with active hydrogens in hydroxyl and carboxyl groups to replace them with a non-polar trimethylsilyl (TMS) group.[4][5] This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Logical Relationship for Silylation Derivatization

cluster_analyte Analyte Properties cluster_reagent Derivatization Reagent cluster_reaction Reaction cluster_product Derivative Properties cluster_analysis Analytical Technique analyte This compound (Polar, Non-volatile) reaction Silylation of -OH and -COOH groups analyte->reaction reagent Silylating Reagent (e.g., BSTFA + TMCS) reagent->reaction product TMS-derivative (Non-polar, Volatile) reaction->product analysis GC-MS Analysis product->analysis

Caption: Logical flow from analyte properties to GC-MS analysis via silylation.

Experimental Protocol: Silylation

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other aprotic solvent (e.g., Acetonitrile)

  • Reaction vials (1 mL) with screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Table 2: GC-MS Conditions for Analysis of Silylated this compound

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Quantitative Data Summary

The following table summarizes expected performance characteristics for the described derivatization methods. Actual values will depend on the specific instrumentation and experimental conditions.

Table 3: Expected Analytical Performance

Analytical MethodDerivatization MethodExpected Limit of Detection (LOD)Expected Linearity (R²)
HPLC-Fluorescence Fluorescent EsterificationLow ng/mL to pg/mL> 0.99
GC-MS SilylationLow ng/mL> 0.99

Conclusion

The derivatization protocols outlined in this application note provide robust methods for the sensitive and reliable quantification of this compound using common analytical instrumentation. The choice between HPLC-fluorescence and GC-MS will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available equipment. Proper optimization of the derivatization reaction and chromatographic conditions is crucial for achieving optimal results.

References

Synthesis of 3-Hydroxy-1-naphthoic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of 3-Hydroxy-1-naphthoic acid and its derivatives. These compounds serve as crucial intermediates in the creation of pharmaceuticals, dyes, and specialized chemicals.

The synthetic methodologies outlined below are based on established chemical reactions, offering a foundation for the laboratory-scale preparation of these valuable compounds. The regioselectivity of these reactions, particularly in the naphthalene ring system, is highly dependent on the reaction conditions, allowing for the targeted synthesis of various isomers.

Core Synthesis and Derivatization

The foundational method for producing hydroxynaphthoic acids is the Kolbe-Schmitt reaction.[1][2][3][4] This process involves the carboxylation of a naphthoxide using carbon dioxide under elevated temperature and pressure.[1][3][4] Subsequent modifications can be performed to yield a variety of derivatives, including esters, amides, and hydrazones.

General Synthesis Workflow

The overall process for synthesizing derivatives of this compound typically follows a multi-step pathway, beginning with the core carboxylation reaction followed by various functional group transformations.

G cluster_0 Core Synthesis cluster_1 Derivatization Naphthol Naphthol Naphthoxide Naphthoxide Naphthol->Naphthoxide Base (e.g., NaOH) Hydroxy-naphthoic acid salt Hydroxy-naphthoic acid salt Naphthoxide->Hydroxy-naphthoic acid salt CO2, Pressure, Heat (Kolbe-Schmitt Reaction) This compound This compound Hydroxy-naphthoic acid salt->this compound Acidification (e.g., H2SO4) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Alcohol, Acid Catalyst Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amine, Coupling Agent Hydrazide Derivatives Hydrazide Derivatives This compound->Hydrazide Derivatives Hydrazine Pharmaceuticals, Dyes, etc. Pharmaceuticals, Dyes, etc. This compound->Pharmaceuticals, Dyes, etc. Further Functionalization Hydrazone Derivatives Hydrazone Derivatives Hydrazide Derivatives->Hydrazone Derivatives Aldehyde/Ketone G cluster_0 Potential Outcomes Parent Drug Parent Drug Metabolic Oxidation Metabolic Oxidation Parent Drug->Metabolic Oxidation Phase I Metabolism Hydroxylated Metabolite Hydroxylated Metabolite Metabolic Oxidation->Hydroxylated Metabolite Increased Water Solubility Increased Water Solubility Hydroxylated Metabolite->Increased Water Solubility Pharmacokinetic Effect Altered Receptor Binding Altered Receptor Binding Hydroxylated Metabolite->Altered Receptor Binding Pharmacodynamic Effect Enhanced Elimination Enhanced Elimination Increased Water Solubility->Enhanced Elimination Modified Pharmacological Activity\n(Enhanced, Retained, or Lost) Modified Pharmacological Activity (Enhanced, Retained, or Lost) Altered Receptor Binding->Modified Pharmacological Activity\n(Enhanced, Retained, or Lost)

References

Application of 3-Hydroxy-1-naphthoic Acid in Materials Science: A Focus on its Isomeric Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research into the scientific and patent literature reveals a significant lack of documented applications for 3-Hydroxy-1-naphthoic acid specifically within the field of materials science. The available information primarily pertains to its chemical properties and synthesis. However, its structural isomer, 3-Hydroxy-2-naphthoic acid , is a well-established and versatile building block in the development of functional materials. This document will, therefore, focus on the applications and protocols of 3-Hydroxy-2-naphthoic acid as a representative example of a hydroxynaphthoic acid in materials science, providing valuable insights for researchers in the field.

Application Notes for 3-Hydroxy-2-naphthoic Acid

3-Hydroxy-2-naphthoic acid is a key organic intermediate utilized in the synthesis of a variety of materials, primarily due to the reactivity of its hydroxyl and carboxylic acid functional groups. Its applications are most prominent in the fields of colorants and chemical sensors.

1. Precursor for Azo Dyes and Pigments:

3-Hydroxy-2-naphthoic acid is a fundamental precursor in the manufacturing of a wide range of azo dyes and pigments.[1] The phenol group provides a site for electrophilic substitution, specifically azo coupling with diazonium salts, while the carboxylic acid group can be further modified to tune the properties of the final colorant. The resulting azo compounds are characterized by their vibrant colors, good lightfastness, and thermal stability, making them suitable for applications in textiles, paints, inks, and plastics. A notable example is the formation of Lithol Rubine BK from 3-hydroxy-2-naphthoic acid.[1]

2. Synthesis of Chemosensors:

The unique photophysical properties of the naphthalene ring system, combined with the reactive functional groups of 3-Hydroxy-2-naphthoic acid, make it an excellent platform for the design of chemosensors. Derivatives of 3-hydroxy-2-naphthoic acid, particularly hydrazones, have been shown to exhibit selective and sensitive detection of various ions, such as cyanide (CN⁻).[2][3] The sensing mechanism often involves a change in color or fluorescence upon binding of the analyte to the sensor molecule, which can be attributed to processes like deprotonation or the formation of stable complexes.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and performance of materials derived from 3-Hydroxy-2-naphthoic acid.

Table 1: Synthesis of 3-Hydroxy-2-naphthoic Acid Anilide

SolventBoiling Point (°C)Reaction Temperature (°C)Yield of Anilide (%)Reference
Toluene111111-[4]
Octane126126-[4]
Chlorobenzene132132-[4]
p-Xylene138138-[4]
o-Xylene144146up to 98[4]
o-Chlorotoluene159156up to 98[4]
Mesitylene165165-[4]
Pseudocumene170170-[4]
n-Decane174175-[4]
o-Dichlorobenzene180180-[4]

Table 2: Performance of a 3-Hydroxy-2-naphthohydrazide-based Chemosensor for Cyanide

ParameterValueReference
AnalyteCyanide (CN⁻)[2][3]
Binding Constant (K)4.77 x 10⁴ M⁻¹[2][3]
Limit of Detection (LOD)8.2 µM[2][3]
ObservationColor change from colorless to yellow[2][3]

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxy-2-naphthoic Hydrazone-based Chemosensor

This protocol describes the synthesis of a chemosensor for cyanide ions based on the condensation reaction between 3-hydroxy-2-naphthohydrazide and an aldehyde.[3]

Materials:

  • 3-hydroxy-2-naphthohydrazide

  • 4-nitrobenzaldehyde

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-nitrobenzaldehyde (0.1 g, 0.66 mmol) in 15 mL of methanol in a round-bottom flask and stir for 20 minutes.

  • Add 3-hydroxy-2-naphthohydrazide (0.66 mmol) to the solution.

  • Add 2-3 drops of acetic acid to the reaction mixture.

  • Reflux the reaction mixture at a constant temperature for 4-5 hours. The formation of a solid precipitate will be observed.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, filter the precipitate and wash it with methanol.

  • Dry the obtained solid to yield the chemosensor, (E)-3-Hydroxy-N′-(4-nitrobenzylidene)-2-naphthohydrazide.

Yield: 84%[3] Melting Point: 280–282 °C[3]

Protocol 2: Synthesis of 3-Amino-2-naphthoic Acid from 3-Hydroxy-2-naphthoic Acid

This protocol details the amination of 3-hydroxy-2-naphthoic acid, a key step in creating further derivatives for material applications.[5]

Materials:

  • 3-hydroxy-2-naphthoic acid (0.89 mole)

  • Aqueous ammonia (~28%, 9.5 moles)

  • Zinc chloride (0.57 mole)

  • Concentrated hydrochloric acid

  • 40% Sodium hydroxide solution

Procedure:

  • Charge an autoclave with 600 mL of aqueous ammonia, 78 g of zinc chloride, and 167 g of 3-hydroxy-2-naphthoic acid.

  • Seal the autoclave and heat it gradually to 195°C over 3 hours with continuous stirring or shaking.

  • Maintain this temperature for 36 hours. The pressure will be approximately 400 lb.

  • Cool the autoclave to room temperature while maintaining stirring.

  • Transfer the reaction mixture to a larger flask, rinsing the autoclave with water.

  • Add 660 g of concentrated hydrochloric acid and boil the suspension for 30 minutes.

  • Filter the hot mixture.

  • Re-boil the filter cake with a dilute solution of hydrochloric acid and filter again.

  • Cool the combined filtrates to precipitate the hydrochloride of the aminonaphthoic acid.

  • Treat the collected hydrochloride with sodium hydroxide solution to make it just alkaline, heat to 85°C, and filter.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-amino-2-naphthoic acid.

  • Filter, wash with hot water, and dry the product at 50°C.

Yield: 66–70%[5] Melting Point: 214–215 °C[5]

Visualizations

experimental_workflow_chemosensor cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 3-hydroxy-2- naphthohydrazide P2 Add Reactants R1->P2 R2 4-nitrobenzaldehyde P1 Dissolve & Stir R2->P1 R3 Methanol (Solvent) R3->P1 R4 Acetic Acid (Catalyst) R4->P2 P1->P2 P3 Reflux (4-5h) P2->P3 P4 Precipitation P3->P4 PU1 Filtration P4->PU1 PU2 Washing (Methanol) PU1->PU2 PU3 Drying PU2->PU3 Product Chemosensor Product PU3->Product

Caption: Workflow for Chemosensor Synthesis.

logical_relationship_azo_dye Start 3-Hydroxy-2-naphthoic acid Step1 Azo Coupling with Diazonium Salt Start->Step1 Product Azo Dye / Pigment Step1->Product Property1 Vibrant Color Product->Property1 Property2 Good Lightfastness Product->Property2 Property3 Thermal Stability Product->Property3 Application1 Textiles Product->Application1 Application2 Paints & Inks Product->Application2 Application3 Plastics Product->Application3

Caption: Azo Dye Synthesis and Applications.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxy-1-naphthoic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-naphthoic acid is a carboxylic acid derivative of naphthalene. Its quantification in various complex mixtures, such as pharmaceutical formulations, biological matrices, or environmental samples, is crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are provided as a comprehensive guide and may require optimization for specific matrices and analytical instrumentation. Method validation should be performed according to ICH guidelines or other relevant regulatory standards to ensure the suitability of the chosen method for its intended purpose.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely accessible technique suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • UPLC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices.

  • GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Data Presentation: Quantitative Performance Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound by different analytical techniques. These values are representative and should be established for each specific method and laboratory.

ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.5 - 50 µg/mL0.1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~ 0.15 µg/mL~ 0.03 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL~ 0.1 ng/mL~ 5 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD)
- Intra-day< 2.0%< 5.0%< 10.0%
- Inter-day< 3.0%< 7.0%< 15.0%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interfering substances and concentrating the analyte.

Materials:

  • Mixed-mode or Reversed-Phase SPE Cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid or Acetic Acid

  • Nitrogen evaporator

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water containing 0.1% formic acid.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for analysis.

SPE_Workflow Condition 1. Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (5% Methanol) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Dry_Reconstitute 6. Dry & Reconstitute Elute->Dry_Reconstitute UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC ESI ESI Source (Negative Mode) UPLC->ESI MS Tandem MS (MRM) ESI->MS Data Data Acquisition & Quantification MS->Data Logical_Relationship Analyte This compound (Non-volatile) Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization Derivative Volatile Derivative Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

The Role of 3-Hydroxy-1-naphthoic Acid in Dye and Pigment Synthesis: A Review of a Lesser-Known Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development often encounter a variety of specialized chemical compounds in their work. One such group of compounds is the hydroxynaphthoic acids, which are important precursors in the synthesis of dyes and pigments. While the 2-hydroxy isomer of 1-naphthoic acid is widely used and well-documented, its 3-hydroxy counterpart remains a more obscure, yet potentially valuable, compound in colorant chemistry.

This document aims to provide detailed application notes and protocols related to the use of 3-hydroxy-1-naphthoic acid in the synthesis of dyes and pigments. It is important to note that while the fundamental principles of azo coupling and pigment formation apply, specific experimental data and established industrial applications for this compound are not as readily available as for its more common isomer, 3-hydroxy-2-naphthoic acid (BON acid). The information presented herein is based on the general reactivity of hydroxynaphthoic acids and available data for related compounds.

Application Notes: Synthesis and Utility of Colorants from this compound

This compound can serve as a versatile coupling component in the synthesis of azo dyes and pigments. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene ring system provides sites for chemical reactions that lead to the formation of chromophores, the parts of a molecule responsible for its color.

The primary application of hydroxynaphthoic acids in colorant synthesis is in the formation of azo compounds. This involves an azo coupling reaction where a diazonium salt reacts with the activated naphthalene ring of this compound. The position of the hydroxyl group influences the final color and properties of the dye. In the case of this compound, the coupling with a diazonium salt is expected to occur at the position ortho to the hydroxyl group.

The resulting azo compounds can be used as dyes for various substrates, including textiles, or can be converted into insoluble pigments. The carboxylic acid group can be used to form metal salts, or "lakes," which are a common method for producing stable pigments with excellent lightfastness and heat resistance. These pigments find applications in printing inks, paints, and plastics.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes and pigments using a hydroxynaphthoic acid like this compound as the coupling component. Researchers should optimize these protocols for their specific starting materials and desired final product.

Protocol 1: Synthesis of a Monoazo Dye from this compound

This protocol describes the synthesis of a simple monoazo dye by coupling diazotized aniline with this compound.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization of Aniline:

    • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Continue stirring for 30 minutes to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride salt.

  • Preparation of the Coupling Component Solution:

    • In a separate 500 mL beaker, dissolve a molar equivalent of this compound in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • A colored precipitate of the azo dye will form.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold water to remove any unreacted starting materials and salts.

    • Dry the dye in an oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Preparation of a Pigment Lake from a this compound-based Dye

This protocol outlines the conversion of a water-soluble azo dye into an insoluble pigment lake.

Materials:

  • Azo dye synthesized from this compound (from Protocol 1)

  • A solution of a metal salt (e.g., calcium chloride, barium chloride, or aluminum sulfate)

  • Sodium carbonate (optional, for pH adjustment)

  • Distilled water

  • Heating mantle, beakers, and filtration apparatus

Procedure:

  • Dissolution of the Dye:

    • Disperse the synthesized azo dye in hot distilled water. If the dye is not readily soluble, adjust the pH with a dilute sodium hydroxide or sodium carbonate solution to form the soluble salt.

  • Precipitation of the Pigment Lake:

    • Heat the dye solution to 60-80 °C.

    • Slowly add a solution of the chosen metal salt with constant stirring.

    • An insoluble pigment lake will precipitate out of the solution.

  • Digestion and Isolation:

    • Continue to heat and stir the mixture for 1-2 hours to allow the pigment particles to grow and stabilize (digestion).

    • Allow the mixture to cool to room temperature.

    • Filter the pigment using a Buchner funnel.

  • Washing and Drying:

    • Wash the pigment cake thoroughly with hot water to remove any soluble impurities.

    • Dry the pigment in an oven at 100-120 °C.

Quantitative Data

Due to the limited specific data for this compound in dye synthesis, the following table presents hypothetical, yet representative, quantitative data that researchers might expect to generate and record during their experiments.

ParameterAniline-based Azo DyeToluidine-based Azo Dye
Yield (%) 85-9580-90
Melting Point (°C) >300>300
λmax (nm) in DMF 480-520490-530
Molar Absorptivity (L mol⁻¹ cm⁻¹) 25,000-35,00028,000-38,000
Lightfastness (Blue Wool Scale) 4-55-6
Heat Stability (°C) 180-200200-220

Visualizations

The following diagrams illustrate the key processes in the synthesis of dyes and pigments from this compound.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Pigment Laking AromaticAmine Aromatic Amine (e.g., Aniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂ / HCl 0-5 °C CouplingComponent This compound (in alkaline solution) DiazoniumSalt->CouplingComponent AzoDye Azo Dye (Precipitate) CouplingComponent->AzoDye MetalSalt Metal Salt Solution (e.g., CaCl₂) AzoDye->MetalSalt Dissolution PigmentLake Insoluble Pigment Lake MetalSalt->PigmentLake

Azo Dye and Pigment Synthesis Workflow

Key Chemical Transformations

Application Notes and Protocols for Biological Activity Screening of 3-Hydroxy-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of 3-hydroxy-1-naphthoic acid derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate research and development in this area.

Introduction

This compound and its derivatives represent a class of organic compounds with a privileged scaffold that has shown promise in a variety of therapeutic areas. The naphthalene ring system, substituted with hydroxyl and carboxylic acid functional groups, provides a versatile platform for chemical modifications to optimize biological activity. This document outlines the screening protocols to evaluate the efficacy of these derivatives in key biological assays.

Data Presentation

Quantitative data from biological screening should be meticulously organized to allow for clear comparison and structure-activity relationship (SAR) analysis. The following tables provide templates for summarizing typical data obtained from anticancer, antimicrobial, and anti-inflammatory assays.

Note: Limited quantitative data is publicly available specifically for this compound derivatives. The data presented below is for structurally related naphthoic acid and naphthoquinone derivatives to serve as an illustrative example. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Anticancer Activity of Naphthoquinone Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
PD9 DU-145 (Prostate)1-3[1]
MDA-MB-231 (Breast)1-3[1]
HT-29 (Colon)1-3[1]
PD10 DU-145 (Prostate)1-3[1]
MDA-MB-231 (Breast)1-3[1]
HT-29 (Colon)1-3[1]
PD11 DU-145 (Prostate)1-3[1]
MDA-MB-231 (Breast)1-3[1]
HT-29 (Colon)1-3[1]
Compound 11 HepG2 (Liver)0.15 - 1.55
HuCCA-1 (Cholangiocarcinoma)0.15 - 1.55
A549 (Lung)0.15 - 1.55
MOLT-3 (Leukemia)0.15 - 1.55
Compound 13 HCT116 (Colon)1.18[2]
PC9 (Lung)0.57[2]
A549 (Lung)2.25[2]

Table 2: Antimicrobial Activity of 3-Hydroxy-2-naphthoic Hydrazide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 1 Staphylococcus aureus1.95 - 7.81[3]
Compound 2 Staphylococcus aureus1.95 - 7.81[3]
Compound 4 Staphylococcus aureus1.95 - 7.81[3]
Lanthanum Complex of 3-hydroxy-2-naphthoic acid Escherichia coli62.5[4]
Naphthalimide Hydrazide 5b Acinetobacter baumannii (Carbapenem-resistant)0.5 - 1[5]
Naphthalimide Hydrazide 5c Acinetobacter baumannii (Carbapenem-resistant)0.5 - 1[5]
Naphthalimide Hydrazide 5d Acinetobacter baumannii (Carbapenem-resistant)0.5 - 1[5]
Naphthalimide Hydrazide 5e Acinetobacter baumannii (Carbapenem-resistant)0.5 - 1[5]

Table 3: Anti-inflammatory Activity of Naphthoic Acid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
(Z)-3-(5-ethyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid IL-1 generation inhibition (human monocytes)3.0
IL-1 generation inhibition (rat macrophages)1.4
Naphtho-triazole 1 TNF-α production inhibition< 10
Naphtho-triazole 2 TNF-α production inhibition< 10
Naphtho-triazole 3 TNF-α production inhibition< 10
Naphtho-triazole 4 TNF-α production inhibition< 10

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the stock compound solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL to the subsequent wells.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.

Materials:

  • This compound derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with high glucose

  • FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the screening of this compound derivatives.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation cluster_3 Mechanism of Action Studies synthesis Synthesis of 3-Hydroxy-1-naphthoic Acid Derivatives purification Purification & Characterization synthesis->purification anticancer Anticancer Assay (MTT) purification->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Inhibition) purification->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Signaling Pathway Analysis sar->pathway target Target Identification pathway->target

Caption: General experimental workflow for screening this compound derivatives.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription IkB_NFkB IκB-NF-κB Complex

Caption: Simplified NF-κB signaling pathway in inflammation.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.

G cluster_0 cluster_1 cluster_2 GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: While the Kolbe-Schmitt reaction of 2-naphthol is a common method for producing hydroxynaphthoic acids, it typically yields a mixture of isomers, with 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid often being the major products. For a more regioselective synthesis of this compound, a common and effective route involves the diazotization of 3-amino-1-naphthoic acid, followed by hydrolysis of the resulting diazonium salt.

Q2: I am experiencing low yields in the diazotization of 3-amino-1-naphthoic acid. What are the potential causes?

A2: Low yields in this step can often be attributed to several factors:

  • Incomplete diazotization: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. Also, confirm that a slight excess of sodium nitrite is present by testing with starch-iodide paper.

  • Decomposition of the diazonium salt: The diazonium salt is unstable and should be used immediately in the subsequent hydrolysis step. Prolonged storage, even at low temperatures, will result in significant yield loss.

  • Incorrect pH: The reaction should be conducted in a strongly acidic medium to ensure the formation of nitrous acid and to stabilize the diazonium salt.

Q3: During the hydrolysis of the diazonium salt, I observe the formation of a dark-colored, tarry byproduct. How can I minimize this?

A3: The formation of tarry byproducts is often due to side reactions of the diazonium salt, such as coupling with unreacted starting material or other aromatic species. To minimize this:

  • Ensure the complete conversion of the starting amine by maintaining a slight excess of nitrous acid during diazotization.

  • Add the diazonium salt solution slowly to the hot acidic hydrolysis medium to ensure rapid decomposition to the desired phenol and prevent the accumulation of the reactive diazonium salt.

  • Maintain vigorous stirring during the addition to ensure rapid dispersion and reaction.

Q4: What are the main impurities I should expect in the final product, and how can they be removed?

A4: The primary impurities can include unreacted 3-amino-1-naphthoic acid, byproducts from the diazotization and hydrolysis steps (such as azo compounds), and inorganic salts. Purification can be achieved by:

  • Recrystallization: Recrystallization from a suitable solvent, such as aqueous ethanol or toluene, is an effective method for removing most impurities.

  • Activated Carbon Treatment: If the product is colored, treating the solution with activated carbon during recrystallization can help remove colored impurities.

  • Acid-Base Extraction: Dissolving the crude product in an aqueous base (like sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the acid by adding a mineral acid can be an effective purification step.

Troubleshooting Guides

Problem 1: Low Overall Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Diazotization Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid is maintained for the duration of the reaction time. Keep the temperature strictly between 0-5 °C.Complete conversion of the starting amine to the diazonium salt, leading to a higher yield in the subsequent step.
Premature Decomposition of Diazonium Salt Prepare the diazonium salt solution and use it immediately in the hydrolysis step. Avoid any delays between the two reaction stages.Minimized loss of the intermediate diazonium salt, resulting in a higher overall yield.
Inefficient Hydrolysis Ensure the hydrolysis medium (e.g., dilute sulfuric acid) is sufficiently hot (typically boiling) before the addition of the diazonium salt solution. Add the diazonium salt solution slowly and sub-surface if possible.Rapid and complete conversion of the diazonium salt to this compound, reducing the formation of byproducts.
Losses During Workup and Purification Optimize the recrystallization solvent system to maximize the recovery of the product. Ensure complete precipitation of the product during acidification.Improved recovery of the final product, leading to a higher isolated yield.
Problem 2: Product is Highly Colored or Contaminated with Tarry Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Azo Coupling Side Reactions Ensure complete diazotization before proceeding to hydrolysis. The presence of unreacted amine can lead to coupling. Add the diazonium salt to the hot acid, not the other way around.Reduced formation of colored azo compounds.
Oxidation of the Product Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps.Minimized formation of colored oxidation byproducts.
Presence of Impurities in Starting Material Use purified 3-amino-1-naphthoic acid. Impurities can interfere with the reaction and lead to byproduct formation.A cleaner reaction profile and a purer final product.
Ineffective Purification During recrystallization, use an appropriate amount of activated carbon to decolorize the solution. Consider a multi-step purification process involving both recrystallization and acid-base extraction.A final product with improved color and purity.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of hydroxynaphthoic acids in related syntheses. While specific data for this compound is limited, these tables offer valuable insights for optimization.

Table 1: Illustrative Effect of Temperature on Isomer Distribution in the Carboxylation of 2-Naphthol

Temperature (°C)Pressure (atm)Major Product(s)Reference
1251002-Hydroxy-1-naphthoic acid[1]
200-2501003-Hydroxy-2-naphthoic acid[1]

Note: This data is for the Kolbe-Schmitt reaction of 2-naphthol and illustrates the general principle of temperature-dependent regioselectivity.

Table 2: Illustrative Yields for Sandmeyer-Type Reactions

Starting AmineReagentsProductYield (%)Reference
Aniline1. NaNO₂, HCl; 2. CuBrBromobenzene70-80General Textbook
2-Aminonaphthalene1. NaNO₂, H₂SO₄; 2. H₂O, heat2-Naphthol~75General Textbook
3-Amino-1-naphthoic acid1. NaNO₂, HCl; 2. H₂SO₄, heatThis compound60-70 (Expected)Inferred

Note: The yield for this compound is an educated estimate based on typical yields for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Amino-1-naphthoic Acid

Materials:

  • 3-Amino-1-naphthoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Sodium Bicarbonate (NaHCO₃)

  • Activated Carbon

  • Ethanol

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-1-naphthoic acid in deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid with continuous stirring, maintaining the temperature below 5 °C, until a clear solution of the hydrochloride salt is formed.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains between 0-5 °C.

    • Monitor the reaction by periodically testing a drop of the reaction mixture on starch-iodide paper. Continue the addition until a slight excess of nitrous acid is indicated by an immediate blue-black color.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Hydrolysis of the Diazonium Salt:

    • In a separate, larger beaker, prepare a dilute solution of sulfuric acid in water (e.g., 10-20% v/v).

    • Heat the sulfuric acid solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to boil the mixture for 15-30 minutes to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold deionized water.

    • For purification, dissolve the crude product in a hot aqueous sodium bicarbonate solution.

    • Filter the hot solution to remove any insoluble impurities.

    • If the solution is colored, add a small amount of activated carbon, stir for 10-15 minutes at an elevated temperature, and then filter hot.

    • Cool the filtrate and slowly acidify it with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the purified this compound.

    • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Amine Salt cluster_diazo Diazotization cluster_hydrolysis Hydrolysis cluster_purification Purification start Suspend 3-Amino-1-naphthoic acid in water cool1 Cool to 0-5 °C start->cool1 add_hcl Add conc. HCl cool1->add_hcl add_nano2 Add NaNO₂ solution dropwise (0-5 °C) add_hcl->add_nano2 prep_nano2 Prepare cold NaNO₂ solution prep_nano2->add_nano2 test_si Monitor with starch-iodide paper add_nano2->test_si stir1 Stir for 30 min test_si->stir1 add_diazo Slowly add diazonium salt solution stir1->add_diazo prep_h2so4 Prepare boiling dilute H₂SO₄ prep_h2so4->add_diazo boil Boil for 15-30 min add_diazo->boil cool2 Cool to precipitate crude product boil->cool2 filter1 Filter and wash crude product cool2->filter1 dissolve Dissolve in aq. NaHCO₃ filter1->dissolve filter2 Filter insolubles dissolve->filter2 decolorize Treat with activated carbon (optional) filter2->decolorize acidify Acidify to precipitate pure product decolorize->acidify filter3 Filter, wash, and dry pure product acidify->filter3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_diazo_actions Diazotization Troubleshooting cluster_hydrolysis_actions Hydrolysis Troubleshooting cluster_workup_actions Workup/Purification Troubleshooting start Low Yield of this compound check_diazo Check Diazotization Step start->check_diazo check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Workup/Purification start->check_workup temp_control Verify Temperature (0-5 °C) check_diazo->temp_control reagent_excess Confirm NaNO₂ Excess (Starch-Iodide Test) check_diazo->reagent_excess immediate_use Use Diazonium Salt Immediately check_diazo->immediate_use acid_temp Ensure Acid is Boiling check_hydrolysis->acid_temp slow_addition Add Diazonium Salt Slowly check_hydrolysis->slow_addition stirring Maintain Vigorous Stirring check_hydrolysis->stirring solvent_opt Optimize Recrystallization Solvent check_workup->solvent_opt ph_control Ensure Complete Precipitation (pH) check_workup->ph_control

References

Technical Support Center: Synthesis of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is contaminated with the starting material. How can I remove it?

A1: The presence of unreacted naphthol starting material is a common issue. Purification can typically be achieved through recrystallization or by leveraging the acidic nature of the desired product. One effective method is to dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The acidic this compound will form a soluble salt, while the less acidic naphthol starting material will remain largely insoluble and can be removed by filtration. The desired product can then be precipitated by acidifying the filtrate.

Q2: I have identified isomeric hydroxynaphthoic acids as impurities in my product. What causes their formation and how can I minimize them?

A2: The formation of isomeric hydroxynaphthoic acids is a known challenge in the synthesis of this compound, which is often prepared via the Kolbe-Schmitt reaction. The regioselectivity of this carboxylation reaction is highly sensitive to reaction conditions.

  • Reaction Temperature: The temperature at which the carboxylation is carried out can influence the position of the carboxyl group on the naphthalene ring.[1] It is crucial to maintain the optimal temperature as specified in your protocol to favor the formation of the desired isomer.

  • Choice of Cation: The counter-ion of the naphthoxide (e.g., sodium, potassium) can also affect the regioselectivity of the carboxylation.[2] Using the specified alkali metal hydroxide is critical for obtaining the target isomer.

To minimize isomeric impurities, strict control over reaction temperature and the use of the appropriate base are essential. If isomers are still present, careful recrystallization from a suitable solvent system may be required to isolate the desired this compound.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

A3: Low yields in the synthesis of this compound can stem from several factors, particularly when employing the Kolbe-Schmitt reaction:

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. The presence of water can significantly decrease the yield of the desired product.[2][3] Ensure that all reactants, solvents, and glassware are thoroughly dried before use. The preparation of an anhydrous alkali metal naphtholate is a critical step.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or poor mixing of the reaction mixture.

  • Suboptimal Reaction Conditions: As mentioned, temperature and the choice of base are crucial for both yield and purity.[1][2] Deviations from the established protocol can lead to lower yields and an increase in byproducts.

  • Air Oxidation: Alkali metal naphtholates can be sensitive to air oxidation.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent degradation of the starting material and improve the yield.

Q4: What are some general strategies for the purification of crude this compound?

A4: The purification of this compound typically involves one or more of the following techniques:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of acidic aromatic compounds include ethanol, acetic acid, or mixtures containing water.

  • Acid-Base Extraction: As detailed in Q1, this technique is very effective for separating the acidic product from non-acidic impurities like the starting naphthol.

  • Column Chromatography: For difficult separations, especially for removing isomeric impurities, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

Summary of Potential Impurities and Key Parameters

Impurity/IssuePotential CauseRecommended Action
Unreacted Starting Material (e.g., 1-Naphthol)Incomplete reaction; Suboptimal reaction conditions.Acid-base extraction; Recrystallization.
Isomeric Hydroxynaphthoic AcidsIncorrect reaction temperature; Incorrect base (cation).Strict control of reaction temperature and use of the specified base; Recrystallization.
Low Product YieldPresence of water; Air oxidation of starting material; Suboptimal temperature.Ensure anhydrous conditions; Use an inert atmosphere; Optimize reaction temperature.
Other ByproductsHigh reaction temperatures leading to decomposition or side reactions.Maintain optimal reaction temperature; Purify via recrystallization or chromatography.

Experimental Protocols

General Protocol for this compound Synthesis via Kolbe-Schmitt Reaction

This is a generalized protocol and should be adapted based on specific literature procedures.

  • Preparation of the Alkali Metal Naphtholate:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve the starting naphthol (e.g., 1-naphthol) in a suitable anhydrous solvent.

    • Carefully add the stoichiometric amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding naphtholate.

    • Remove any water formed during the reaction, for example, by azeotropic distillation. It is crucial that the resulting naphtholate is anhydrous.[3]

  • Carboxylation:

    • Heat the anhydrous naphtholate to the specified reaction temperature under a pressurized atmosphere of dry carbon dioxide.

    • Maintain the reaction at the optimal temperature and pressure for the specified duration with vigorous stirring to ensure good mixing.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reaction mixture.

    • Dissolve the resulting solid in water.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the crude this compound.

    • Collect the crude product by filtration and wash it with water to remove any remaining acid and inorganic salts.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by using an acid-base extraction procedure as described in the FAQs.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Crude Product Analysis impurity_check Impurity Detected? start->impurity_check unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes low_yield Low Yield? impurity_check->low_yield No isomeric_impurity Isomeric Impurities? unreacted_sm->isomeric_impurity No action_acid_base Action: Perform Acid-Base Extraction unreacted_sm->action_acid_base Yes isomeric_impurity->low_yield No action_recrystallize_isomers Action: Recrystallization / Chromatography isomeric_impurity->action_recrystallize_isomers Yes action_check_conditions Action: Verify Anhydrous Conditions, Temperature, and Inert Atmosphere low_yield->action_check_conditions Yes end_pure End: Pure Product low_yield->end_pure No action_acid_base->low_yield action_recrystallize_isomers->low_yield end_review End: Review Protocol action_check_conditions->end_review

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via diazotization of 3-amino-1-naphthoic acid?

A1: The most probable impurities include:

  • Unreacted 3-amino-1-naphthoic acid: Incomplete diazotization will leave the starting material in your crude product.

  • Azo-coupled byproducts: Diazonium salts can react with other aromatic compounds present in the reaction mixture, including the starting amine or the product itself, to form colored azo compounds. This is a common side reaction if the reaction conditions are not carefully controlled.[1]

  • Phenolic impurities: The diazonium salt intermediate is susceptible to reaction with water, especially at elevated temperatures, which can lead to the formation of other phenolic byproducts.[1][2]

  • Tar-like decomposition products: Diazonium salts are unstable and can decompose, particularly if the temperature is not kept low (typically 0-5 °C), resulting in the formation of dark, tarry substances.[1]

Q2: My purified this compound is discolored (e.g., yellow, brown, or pinkish). What is the likely cause and how can I remove the color?

A2: Discoloration is often due to the presence of trace amounts of azo-coupled byproducts or oxidation products.[3] These highly colored impurities can be challenging to remove completely.

  • Troubleshooting:

    • Recrystallization: Attempt recrystallization from a suitable solvent system (see Troubleshooting Guide below). Activated charcoal (decolorizing carbon) can be added during the hot dissolution step to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.

    • Column Chromatography: For very persistent coloration, column chromatography on silica gel may be effective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the less polar colored impurities from the more polar desired product.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I try?

A3: It is common for a single solvent to not be ideal for recrystallization. A mixed-solvent system is often more effective. The goal is to find a solvent pair where your compound is soluble in one solvent ("good" solvent) and insoluble in the other ("bad" solvent) at room temperature, and the two solvents are miscible.

  • Suggested Solvent Systems to Screen:

    • Ethanol/Water

    • Acetone/Hexane

    • Toluene/Hexane

    • Ethyl acetate/Hexane[4]

Start by dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete precipitation during crystallization. - Product loss during transfers. - Using an excessive amount of solvent for recrystallization. - Premature crystallization during hot filtration.- Ensure the solution is fully saturated before cooling. - Minimize the number of transfer steps. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, flask) to prevent the product from crashing out.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Presence of impurities that lower the melting point.- Use a lower-boiling point solvent or solvent mixture. - Add a small amount of additional hot "good" solvent to the oil to try and dissolve it, then cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product.
Product does not crystallize - Solution is not sufficiently saturated. - Presence of significant impurities inhibiting crystal formation.- Concentrate the solution by boiling off some of the solvent. - Try adding a "bad" solvent to decrease solubility. - Scratch the inner surface of the flask at the meniscus. - Add a seed crystal. - If all else fails, consider purification by column chromatography.
Inconsistent melting point - Presence of residual solvent. - Polymorphism. - Remaining impurities.- Dry the product thoroughly under vacuum. - Re-recrystallize from a different solvent system. - Further purification steps like another recrystallization or chromatography may be needed.

Data Presentation

Table 1: Solubility of 3-Hydroxy-2-naphthoic Acid in Various Solvents at Different Temperatures (Data for isomeric compound, useful for initial solvent screening)

SolventTemperature (°C)Solubility ( g/100g solvent)
Ethanol20~5.0
Ethanol60~25.0
Acetone20~8.0
Acetone50~30.0
Ethyl Acetate20~4.0
Ethyl Acetate60~20.0
Water20<0.1
Water100~0.5

Note: This data is for the related isomer 3-hydroxy-2-naphthoic acid and should be used as a qualitative guide for selecting potential recrystallization solvents for this compound.[5]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to a constant weight, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Workflow cluster_analysis Analysis start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate Vacuum Filtration crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out no_crystals No Crystals Form? recrystallization->no_crystals pure_product Pure Crystals Formed oiling_out->pure_product No change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes no_crystals->pure_product No concentrate Concentrate Solution no_crystals->concentrate Yes change_solvent->recrystallization use_seed_crystal Add Seed Crystal/ Scratch Flask use_seed_crystal->recrystallization chromatography Purify by Column Chromatography use_seed_crystal->chromatography Still Fails concentrate->use_seed_crystal

Caption: Troubleshooting logic for crystallization issues.

References

Stability issues of 3-Hydroxy-1-naphthoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is slightly soluble in water but shows better solubility in organic solvents such as ethanol and ether.[1][2] For creating stock solutions, consider using ethanol, methanol, or dimethyl sulfoxide (DMSO). Always consider the compatibility of the solvent with your downstream experimental conditions.

Q2: What are the ideal storage conditions for this compound in its solid form and in solution?

A2: In its solid form, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3][4][5] For solutions, it is recommended to store them at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect from light.[6] To minimize degradation from repeated freeze-thaw cycles, consider preparing aliquots of your stock solution.[6]

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[6][7]

  • Light: Exposure to light, especially UV light, may induce photodegradation.[6][7][8]

  • pH: As a phenolic and carboxylic acid-containing compound, the pH of the solution can significantly impact its stability and solubility. Extreme pH values should be avoided.[6][7][9]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the aromatic naphthalene ring.[3][6]

  • Oxygen: Dissolved oxygen in the solvent can contribute to oxidative degradation. For sensitive applications, consider using degassed solvents or purging the solution with an inert gas like argon or nitrogen.[6]

Q4: I am observing a color change (e.g., yellowing) in my this compound solution. What could be the cause?

A4: A color change, such as yellowing, is often an indication of chemical degradation, likely due to oxidation of the naphthalene ring.[6] This process can be accelerated by exposure to light and/or elevated temperatures.[6] If a significant color change is observed, it is advisable to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiments.[6]

Q5: My this compound is precipitating out of my aqueous buffer after dilution from an organic stock. How can I prevent this?

A5: This is a common issue when the final concentration of the compound in the aqueous medium surpasses its solubility limit. Here are some steps to address this:

  • Check Buffer pH: The solubility of naphthoic acids can be pH-dependent.[9] Increasing the pH of your aqueous buffer may increase the solubility of this compound by deprotonating the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.

  • Incorporate a Co-solvent: Maintaining a small percentage of a miscible organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution can help maintain solubility.[9]

  • Gentle Warming and Sonication: Gently warming the solution or using a sonication bath can help redissolve the precipitate.[6][9] However, be cautious about potential degradation at higher temperatures.[10]

  • Reduce Final Concentration: The most straightforward solution may be to work at a lower final concentration.[9]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Solution Discoloration (e.g., Yellowing) Chemical degradation, likely oxidation, accelerated by light or heat.[6]- Store solutions in amber vials or wrap in foil to protect from light.[6]- Store at recommended low temperatures (-20°C or -80°C).[6]- For sensitive applications, purge the solution with an inert gas (e.g., argon).[6]- Verify purity with a suitable analytical method (e.g., HPLC) before use.[6]
Precipitation After Thawing The concentration of the compound may exceed its solubility limit at the storage temperature.- Warm the solution to room temperature and sonicate to redissolve the precipitate.[6]- If precipitation persists, consider preparing a more dilute stock solution.[6]
Inconsistent Experimental Results The compound in the solution may have degraded over time, leading to a lower effective concentration.- Prepare fresh stock solutions regularly.- If using an older solution, verify its purity and concentration using a stability-indicating analytical method like HPLC.[6]
Compound Fails to Dissolve in Aqueous Buffer The pH of the buffer may not be optimal for solubility.- Adjust the pH of the buffer. For acidic compounds like this, increasing the pH can enhance solubility.[9]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a concentrated stock solution.

  • Stress Conditions:

    • To assess the impact of different factors on stability, subject aliquots of the stock solution (diluted in the relevant experimental buffer) to various stress conditions. These can include:

      • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).[6]

      • Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C).[6]

      • Oxidation: 3% H₂O₂ at room temperature.[6]

      • Photolytic Degradation: Exposure to UV light.[6]

      • Thermal Degradation: Incubation at an elevated temperature (e.g., 60°C) in the dark.[6]

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples if necessary.

    • Immediately analyze the samples by HPLC.

  • HPLC Analysis:

    • A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.[6]

    • A C18 reversed-phase column is a common starting point for method development.[6]

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV detector set to a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions

Stress ConditionTime (hours)Concentration (µg/mL)% RemainingObservations
Control (Dark, RT) 0100Clear solution
24
48
UV Light 0100Clear solution
24
48
60°C (Dark) 0100Clear solution
24
48
0.1 M HCl (60°C) 0100Clear solution
2
4
0.1 M NaOH (60°C) 0100Clear solution
2
4
3% H₂O₂ (RT) 0100Clear solution
2
4

This table provides a template for researchers to record their experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Methanol) dilute_stock Dilute into Test Buffer prep_stock->dilute_stock stress_control Control dilute_stock->stress_control stress_uv UV Light dilute_stock->stress_uv stress_heat Heat (60°C) dilute_stock->stress_heat stress_acid Acidic (HCl) dilute_stock->stress_acid stress_base Basic (NaOH) dilute_stock->stress_base stress_ox Oxidative (H₂O₂) dilute_stock->stress_ox sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_control->sampling stress_uv->sampling stress_heat->sampling stress_acid->sampling stress_base->sampling stress_ox->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow cluster_actions Corrective Actions start Issue Encountered (e.g., Precipitation, Discoloration) check_storage Review Storage Conditions (Light, Temp, Age) start->check_storage check_solution Assess Solution Parameters (pH, Concentration, Solvent) start->check_solution action_storage Store in dark at -20°C. Use fresh solution. check_storage->action_storage action_ph Adjust Buffer pH check_solution->action_ph action_concentration Lower Concentration check_solution->action_concentration action_cosolvent Add Co-solvent check_solution->action_cosolvent verify Verify Purity (HPLC) action_storage->verify action_ph->verify action_concentration->verify action_cosolvent->verify proceed Proceed with Experiment verify->proceed Pure discard Discard and Prepare Fresh verify->discard Degraded

Caption: Troubleshooting logic for stability issues of this compound.

References

Troubleshooting low fluorescence signal of 3-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments involving 3-Hydroxy-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: While the exact wavelengths can be influenced by the solvent and pH, a general starting point for this compound and similar compounds is in the UV excitation and blue-violet emission range. For instance, in alcohol, 3-hydroxy-2-naphthoic acid has absorption maxima at 232 nm, 266 nm, and 328 nm.[1] It's crucial to determine the optimal wavelengths empirically in your specific experimental system by running excitation and emission scans.

Q2: How does the solvent environment impact the fluorescence of this compound?

A2: The solvent plays a critical role in the fluorescence properties of naphthoic acid derivatives.[2] The polarity of the solvent can significantly alter the fluorescence intensity and shift the emission spectrum.[3][4][5] For some related compounds, moving to a more polar solvent can cause a red shift (a shift to longer wavelengths) in the emission spectrum.[2][4] The micro-environment, including the use of protic (like alcohols) versus aprotic (like DMSO) solvents, can affect the photophysical properties by influencing processes like excited-state intramolecular proton transfer (ESIPT).[6]

Q3: Can the pH of my solution cause a low fluorescence signal?

A3: Yes, pH is a critical factor. The fluorescence of molecules like this compound, which contain acidic and phenolic functional groups, is often highly pH-dependent.[2][7][8] Changes in pH can alter the protonation state of the molecule, which in turn affects its electronic structure and fluorescence quantum yield.[2][8][9] It is essential to buffer your solution and perform a pH titration to identify the optimal pH for maximum fluorescence in your specific application.

Q4: What is aggregation-caused quenching (ACQ) and could it be affecting my experiment?

A4: Aggregation-caused quenching is a phenomenon where fluorophores at high concentrations form non-emissive aggregates, leading to a decrease in the overall fluorescence signal.[10][11][12][13][14] If your this compound concentration is too high, molecules may stack together (a process driven by π-π interactions in aromatic systems), which can quench fluorescence. This is a common issue with planar aromatic dyes like naphthalimide derivatives.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving the issue of a weak or absent fluorescence signal.

Problem: The fluorescence signal is much lower than expected or nonexistent.

Below is a workflow to systematically troubleshoot the problem.

TroubleshootingWorkflow cluster_start Start cluster_instrument Step 1: Instrument & Settings cluster_sample Step 2: Sample Composition cluster_stability Step 3: Signal Stability cluster_solution Solution Start Low Fluorescence Signal CheckSettings Verify Instrument Settings (Excitation/Emission λ, Slits, Gain) Start->CheckSettings CheckSettings->Start Incorrect Settings ScanSpectra Run Full Excitation & Emission Scans CheckSettings->ScanSpectra Settings Correct ScanSpectra->CheckSettings Suboptimal λ CheckpH Optimize pH (Perform pH Titration) ScanSpectra->CheckpH Wavelengths Optimized CheckpH->Start pH Suboptimal CheckSolvent Evaluate Solvent (Test Different Polarities) CheckpH->CheckSolvent pH Optimized CheckSolvent->Start Solvent Quenching CheckConc Check Concentration (Test Dilution Series) CheckSolvent->CheckConc Solvent Optimized CheckConc->Start ACQ Detected CheckBleaching Assess Photobleaching (Time-course Measurement) CheckConc->CheckBleaching CheckBleaching->Start Photobleaching Occurs CheckQuenchers Identify Quenchers (Presence of Halides, O2, etc.) CheckBleaching->CheckQuenchers Signal Stable CheckQuenchers->Start Solution Signal Optimized CheckQuenchers->Solution No Quenchers

Caption: General troubleshooting workflow for low fluorescence signal.

Detailed Troubleshooting Steps & Protocols

Verify Instrument Settings

Incorrect settings on the fluorometer are a common source of error.

  • Possible Cause: The excitation and emission wavelengths are set incorrectly, slit widths are too narrow, or the detector gain is too low.

  • Suggested Solution:

    • Confirm Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific experimental conditions. If these are unknown, perform excitation and emission scans to determine the maxima.

    • Adjust Slit Widths: Wider slits allow more light to reach the detector, increasing the signal (at the cost of spectral resolution). Start with a moderate setting (e.g., 5 nm) and adjust as needed.

    • Increase Gain: The photomultiplier tube (PMT) gain can be increased to amplify the signal. Be aware that this also amplifies noise.

Optimize Sample Conditions

The chemical environment of the fluorophore is paramount for a strong signal.

  • Possible Cause: The pH of the solution is suboptimal, leading to a poorly fluorescent protonation state of the molecule.

  • Suggested Protocol: pH Titration

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 10).

    • Add a constant, small aliquot of the fluorophore stock solution to each buffer.

    • Measure the fluorescence intensity of each sample at the predetermined excitation and emission wavelengths.

    • Plot fluorescence intensity versus pH to determine the optimal pH range.

pHOptimization Start Measure Signal in Current Buffer IsSignalLow Is Signal Low? Start->IsSignalLow PrepareBuffers Prepare Buffers (e.g., pH 4-10) IsSignalLow->PrepareBuffers Yes End Use Optimal Buffer IsSignalLow->End No AddFluorophore Add Constant Amount of Fluorophore to Each PrepareBuffers->AddFluorophore MeasureSeries Measure Fluorescence for Each pH AddFluorophore->MeasureSeries PlotData Plot Intensity vs. pH MeasureSeries->PlotData IdentifyOptimum Identify Optimal pH PlotData->IdentifyOptimum IdentifyOptimum->End

Caption: Decision tree for optimizing the pH of the experimental buffer.

  • Possible Cause: The solvent is quenching the fluorescence. Protic solvents, for example, can sometimes lead to different fluorescence behavior than aprotic solvents.[6]

  • Suggested Solution: If your experimental design allows, test a few different solvents with varying polarities. Naphthoic acid derivatives are known to be sensitive to solvent polarity.[2][3][4][5]

  • Possible Cause: The concentration is too high, leading to aggregation-caused quenching (ACQ) or self-absorption effects.[11]

  • Suggested Protocol: Dilution Series

    • Prepare a concentrated stock solution of this compound.

    • Perform a serial dilution to create a range of concentrations (e.g., from 10⁻⁴ M to 10⁻⁷ M).

    • Measure the fluorescence intensity of each dilution.

    • Plot fluorescence intensity versus concentration. The intensity should increase linearly at lower concentrations and then plateau or decrease at higher concentrations if ACQ is occurring. The optimal concentration is within the linear range.

Investigate Signal Instability

If the signal is present but weak or decays over time, consider these factors.

  • Possible Cause 1: Photobleaching. The fluorophore is being photochemically destroyed by the excitation light.[15] This is more likely with high-intensity light sources or long exposure times.

  • Suggested Solution:

    • Reduce the intensity of the excitation light using neutral density filters.

    • Minimize the sample's exposure time to the light source.

    • Ensure the sample is protected from ambient light.[2]

    • Consider using an anti-fade reagent if compatible with your sample.[16]

  • Possible Cause 2: Presence of Quenchers. Other molecules in your sample may be quenching the fluorescence. Common quenchers include dissolved oxygen, halide ions (I⁻, Br⁻, Cl⁻), and heavy atoms.

  • Suggested Solution:

    • Identify and remove potential sources of quenching ions from your buffers and reagents.[2]

    • If dissolved oxygen is a suspected quencher, de-gas your solution by bubbling with nitrogen or argon gas.

Quantitative Data Summary

The fluorescence characteristics of this compound are highly dependent on its environment. The tables below summarize key parameters that should be optimized for a robust signal.

Table 1: Environmental Factors Influencing Fluorescence

ParameterInfluence on SignalRecommended Action
pH Affects the protonation state of the hydroxyl and carboxylic acid groups, altering the quantum yield.[8][9]Perform a pH titration to find the optimal pH for your system.
Solvent Polarity Can shift emission wavelengths and change fluorescence intensity.[3][4][5]Test solvents of different polarities if your protocol allows.
Concentration High concentrations can lead to aggregation-caused quenching (ACQ).[11]Run a dilution series to find the optimal concentration in the linear range.
Quenchers Presence of substances like O₂, halide ions, or heavy metals can decrease signal.Use high-purity reagents and consider de-gassing the solvent.

Table 2: General Spectroscopic Properties of Related Naphthoic Acid Derivatives

PropertyTypical Range / ObservationNotes
Excitation Max (λex) ~230-350 nmHighly dependent on substitution and environment. A full scan is required.
Emission Max (λem) ~350-500 nmOften exhibits a large Stokes shift, especially in protic solvents.[6]
Stokes Shift Can be significantThe difference between excitation and emission maxima.
Quantum Yield VariableHighly sensitive to pH and solvent.[8][9]

References

Technical Support Center: Synthesis of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1-naphthoic acid. The primary synthesis route addressed is the Kolbe-Schmitt reaction of 1,3-dihydroxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Kolbe-Schmitt reaction. This involves the carboxylation of 1,3-dihydroxynaphthalene using an alkali metal salt (typically sodium or potassium hydroxide) and carbon dioxide under heat and pressure.

Q2: What is the likely starting material for this synthesis?

A2: The logical starting material for the synthesis of this compound is 1,3-dihydroxynaphthalene.

Q3: What are the most common side reactions I should be aware of?

A3: The most prevalent side reactions include the formation of isomeric products, such as 1,3-dihydroxy-2-naphthoic acid, incomplete reaction leading to residual 1,3-dihydroxynaphthalene, and the formation of tar-like substances at elevated temperatures.

Q4: How can I minimize the formation of the isomeric byproduct?

A4: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. Factors such as the choice of alkali metal cation (sodium vs. potassium), reaction temperature, and pressure can influence the position of carboxylation. A systematic optimization of these parameters is recommended to favor the formation of the desired 1-carboxylated product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by acidification of the reaction mixture to precipitate the crude acid, followed by filtration. Further purification can be carried out by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of this compound 1. Presence of water in the reaction mixture. 2. Insufficient temperature or pressure. 3. Incomplete formation of the naphthoxide salt. 4. Poor quality of starting materials or reagents.1. Ensure all reactants and the reaction vessel are thoroughly dried. 2. Verify and optimize the reaction temperature and CO2 pressure. 3. Ensure complete reaction of 1,3-dihydroxynaphthalene with the base before introducing CO2. 4. Use high-purity 1,3-dihydroxynaphthalene and fresh alkali-metal hydroxide.
High proportion of isomeric byproduct (e.g., 1,3-dihydroxy-2-naphthoic acid) 1. Non-optimal reaction temperature. 2. Incorrect choice of alkali metal hydroxide.1. Systematically vary the reaction temperature to determine the optimal range for the desired isomer. 2. Experiment with both sodium hydroxide and potassium hydroxide, as the cation can influence regioselectivity.
Significant amount of unreacted 1,3-dihydroxynaphthalene 1. Insufficient reaction time. 2. Low CO2 pressure. 3. Inadequate mixing.1. Increase the reaction time. 2. Ensure the CO2 pressure is maintained at the desired level throughout the reaction. 3. Ensure efficient stirring of the reaction mixture.
Formation of dark, tarry substances 1. Excessively high reaction temperature. 2. Presence of oxygen.1. Lower the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO2.
Difficulty in precipitating the product upon acidification 1. Insufficient acidification. 2. Product is too soluble in the workup solvent.1. Check the pH of the solution to ensure it is sufficiently acidic (pH 1-2). 2. If the product is water-soluble, consider salting out or extracting with an appropriate organic solvent.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. This is a qualitative guide, and optimal conditions should be determined experimentally.

Parameter Effect on Yield Effect on Purity (Minimizing Side Products) General Recommendation
Temperature Increases with temperature up to an optimal point, then decreases due to decomposition.Regioselectivity is highly temperature-dependent. Higher temperatures may favor one isomer over another.Systematically screen a range of temperatures (e.g., 120-200°C) to find the optimum for both yield and selectivity.
CO2 Pressure Higher pressure generally increases the rate of carboxylation and thus the yield.May have a minor effect on regioselectivity.Use a sufficiently high pressure (e.g., 5-10 atm or higher) to ensure efficient carboxylation.
Alkali Metal Cation (Na+ vs. K+) Can influence the reaction rate and overall yield.Known to significantly affect the ortho/para selectivity in the carboxylation of phenols. The effect on dihydroxynaphthalenes should be investigated.Test both sodium and potassium hydroxides to determine the best cation for the desired regioselectivity.
Reaction Time Yield increases with time until the reaction reaches completion.Prolonged reaction times at high temperatures can lead to increased byproduct formation.Monitor the reaction progress to determine the optimal reaction time.
Solvent A high-boiling, inert solvent can improve heat transfer and mixing.Can influence the solubility of intermediates and thus affect the reaction pathway.If used, select a solvent that is inert under the reaction conditions and allows for easy product isolation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Kolbe-Schmitt Reaction of 1,3-Dihydroxynaphthalene

Disclaimer: This is a representative protocol adapted from similar syntheses. Researchers should conduct a thorough risk assessment and optimize conditions for their specific setup.

Materials:

  • 1,3-Dihydroxynaphthalene

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Carbon Dioxide (high purity)

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • High-pressure autoclave with stirring capabilities

Procedure:

  • Preparation of the Sodium Naphthoxide Salt:

    • In a reaction vessel, dissolve 1,3-dihydroxynaphthalene in a minimal amount of a suitable solvent (e.g., a high-boiling ether or conduct as a dry melt).

    • Under an inert atmosphere (e.g., Nitrogen), carefully add an equimolar amount of finely powdered sodium hydroxide.

    • Heat the mixture with stirring to facilitate the formation of the disodium salt of 1,3-dihydroxynaphthalene. It is crucial to remove any water formed during this step, for example, by azeotropic distillation if a solvent is used, or by heating under vacuum.

  • Carboxylation:

    • Transfer the anhydrous disodium 1,3-dihydroxynaphthoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen before introducing carbon dioxide.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

    • Heat the autoclave to the desired temperature (e.g., 150-180°C) with vigorous stirring.

    • Maintain these conditions for a set period (e.g., 4-8 hours).

  • Workup and Isolation:

    • Cool the autoclave to room temperature and carefully vent the excess CO2.

    • Dissolve the solid reaction mixture in hot water.

    • Filter the solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The crude this compound will precipitate out of solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water to remove any inorganic salts.

    • Dry the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualizations

Synthesis_Pathway start 1,3-Dihydroxynaphthalene naphthoxide Disodium 1,3-dihydroxynaphthoxide start->naphthoxide  + 2 NaOH - 2 H2O product This compound naphthoxide->product  1. CO2, Heat, Pressure 2. H+ workup

Caption: Main synthesis pathway for this compound.

Side_Reactions start 1,3-Dihydroxynaphthalene main_product This compound start->main_product Desired Reaction isomer Isomeric Byproduct (e.g., 1,3-dihydroxy-2-naphthoic acid) start->isomer Isomerization unreacted Unreacted Starting Material start->unreacted Incomplete Reaction tar Tar/Polymer start->tar High Temperature Decomposition

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reagents Check Reagent Purity and Anhydrous Conditions check_conditions->check_reagents analyze_product Analyze Product Mixture (e.g., by HPLC, NMR) check_reagents->analyze_product high_isomer High Isomer Content? analyze_product->high_isomer Yes high_sm High Starting Material? analyze_product->high_sm Yes purify Improve Purification (Recrystallization) analyze_product->purify No, other impurities optimize_temp Optimize Temperature and Cation (Na+/K+) high_isomer->optimize_temp increase_time_pressure Increase Reaction Time or CO2 Pressure high_sm->increase_time_pressure optimize_temp->analyze_product increase_time_pressure->analyze_product success Successful Synthesis purify->success

Caption: A logical workflow for troubleshooting common issues.

Improving the solubility of 3-Hydroxy-1-naphthoic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxy-1-naphthoic acid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₈O₃ [1][2][3]
Molecular Weight 188.18 g/mol [1][2][3]
Appearance White to off-white solid [1]
Melting Point 242-249 °C [1][4]
Predicted pKa 3.61 ± 0.10 [1]

| CAS Number | 19700-42-6 |[1][2] |

Q2: Why is this compound poorly soluble in neutral aqueous solutions?

A2: The poor aqueous solubility of this compound is due to its molecular structure. It contains a large, hydrophobic naphthalene core. While it has polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, the nonpolar surface area of the naphthalene rings dominates, making it difficult to dissolve in water ("like dissolves like"). As a weak acid with a predicted pKa of ~3.61, it exists predominantly in its neutral, less soluble form in acidic or neutral aqueous solutions.[1][5]

Q3: What are the most effective strategies for solubilizing this compound?

A3: The most effective methods leverage its acidic nature and include:

  • pH Adjustment: Increasing the pH of the aqueous solution well above the pKa (~3.61) will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[6][7][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly improve solubility.[5][6] Common co-solvents include DMSO, ethanol, and methanol.

  • Use of Organic Solvents: For non-aqueous experiments, the compound is expected to have much better solubility in various organic solvents. Based on data for its isomer, 3-hydroxy-2-naphthoic acid, it is soluble in solvents like ethanol, ether, and chloroform.[9][10]

Q4: What is a good starting point for selecting a solvent?

A4: The choice of solvent is application-dependent. The table below provides general guidance.

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent Expected Solubility Rationale / Use Case
Water (pH < 5) Very Poor The compound is in its protonated, neutral form.
Aqueous Buffers (pH > 7) Good to Excellent Deprotonation to the soluble salt form occurs. Ideal for many biological assays.[7]
Ethanol, Methanol Soluble Polar organic solvents are effective. Useful for creating stock solutions.[9][10]
DMSO, DMF Soluble Aprotic polar solvents are excellent for creating high-concentration stock solutions.[11]
Acetone, Ethyl Acetate Moderately Soluble Often used in organic synthesis and purification.[12][13]

| Hexane, Toluene | Poor | Nonpolar solvents are generally ineffective. |

Note: Solubility data is partly inferred from closely related isomers like 3-hydroxy-2-naphthoic acid due to limited specific data for the 3-hydroxy-1-naphthoic isomer.

Troubleshooting Guides

Issue 1: My this compound won't dissolve in my aqueous buffer.

  • Likely Cause: The pH of your buffer is too low (at or below the pKa), so the compound remains in its poorly soluble neutral form.

  • Solution: Increase the pH of the solution. The recommended approach is to make a slurry of the compound in your buffer and add a base (e.g., 1M NaOH) dropwise until the solid dissolves completely. Always check the final pH to ensure it is compatible with your experimental design.

Issue 2: The compound precipitates when I add my DMSO stock solution to my aqueous media.

  • Likely Cause: The final concentration of the organic co-solvent (DMSO) is too low to maintain solubility, causing the compound to crash out of the aqueous solution.

  • Solution:

    • Decrease Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

    • Increase Co-solvent Percentage: If possible for your experiment, increase the final percentage of DMSO in the aqueous media. Many cell-based assays can tolerate up to 0.5-1% DMSO.

    • Use pH Adjustment: Prepare the final aqueous solution at a pH > 7 to keep the compound in its soluble salt form, which is less dependent on the co-solvent.

Table 3: Troubleshooting Summary

Symptom Possible Cause(s) Recommended Action(s)
Solid material remains in aqueous buffer. Buffer pH is too low. Add base (e.g., NaOH) dropwise to increase pH > 7.
Cloudiness/precipitate forms after adding stock to media. Exceeded solubility limit in the final solvent mixture. Lower the final compound concentration or increase the percentage of the organic co-solvent.

| Stock solution becomes cloudy upon refrigeration. | Temperature drop decreased solubility; supersaturation. | Prepare fresh solutions. Store at a constant room temperature. Consider a more robust solvent system if long-term storage is needed. |

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Suspend: Add approximately 80% of the final desired volume of the aqueous buffer (e.g., PBS, TRIS). The mixture will appear as a cloudy suspension.

  • Adjust pH: While stirring, add a suitable base (e.g., 1M NaOH) dropwise. Continue adding drops until all the solid material has dissolved and the solution is clear.

  • Final pH Check: Use a calibrated pH meter to check the solution's pH. Adjust as necessary to meet your experimental requirements, ensuring it remains high enough to maintain solubility.

  • Final Volume: Add the remaining buffer to reach the final target volume and mix thoroughly.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

ph_adjustment_workflow start Start: Weigh Compound suspend Add 80% of final buffer volume start->suspend dissolved Is the solution clear? suspend->dissolved add_base Add 1M NaOH dropwise while stirring dissolved->add_base No final_vol Add buffer to final volume dissolved->final_vol Yes add_base->dissolved end End: Solution Ready final_vol->end

Caption: Workflow for dissolving this compound using pH adjustment.

Protocol 2: Preparation of a High-Concentration Stock Solution using a Co-solvent
  • Weigh: Accurately weigh the desired amount of this compound powder and place it in a suitable vial.

  • Add Co-solvent: Add the organic co-solvent (e.g., 100% DMSO) to the vial to the desired final concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex or gently warm the mixture (if heat-stable) until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically room temperature or 4°C) to prevent water absorption by hygroscopic solvents like DMSO.

  • Usage: When preparing working solutions, add the stock solution to the aqueous medium dropwise while vortexing to minimize local high concentrations that can cause precipitation.

solubilization_strategy start Goal: Dissolve Compound solvent_type What is the primary solvent? start->solvent_type aqueous_path Aqueous Buffer solvent_type->aqueous_path Aqueous organic_path Organic Solvent solvent_type->organic_path Organic ph_check Is pH > 7 acceptable? aqueous_path->ph_check select_organic Select appropriate solvent (e.g., EtOH, Acetone) organic_path->select_organic use_ph Use pH Adjustment Protocol (add base to dissolve) ph_check->use_ph Yes use_cosolvent Use Co-solvent Protocol (prepare stock in DMSO/EtOH) ph_check->use_cosolvent No dissolve_direct Dissolve directly with stirring select_organic->dissolve_direct

Caption: Decision tree for selecting a solubilization strategy.

References

Preventing degradation of 3-Hydroxy-1-naphthoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Hydroxy-1-naphthoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermolysis), and oxidizing agents. The presence of the hydroxyl group on the naphthalene ring makes the compound susceptible to oxidation.

Q2: What is the recommended way to store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q3: What are the visible signs of degradation of this compound?

A3: A change in the color of the powder, often to a yellowish or brownish hue, can be an initial sign of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods as it may accelerate degradation, especially if exposed to light or oxygen. If short-term storage in solution is necessary, use a degassed solvent and store the solution at a low temperature (2-8°C) in a tightly capped amber vial.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be reliably determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method can separate the intact compound from its degradation products. Other techniques like Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (yellowing/browning) Oxidation or photodegradation.Store the compound in an amber, airtight container in a cool, dark place. For long-term storage, consider storing under an inert atmosphere.
Unexpected experimental results or low yield Degradation of the starting material.Verify the purity of the this compound using a stability-indicating HPLC method before use.
Appearance of new, unidentified peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Review storage conditions and handling procedures to minimize further degradation.
Poor solubility compared to a fresh batch Potential formation of less soluble degradation products or polymers.Confirm purity via HPLC. If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.

Data Presentation

Table 1: Representative Stability Data for this compound Under Accelerated Storage Conditions

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally.

Storage Condition Duration (Weeks) Assay (% of Initial) Total Impurities (%) Appearance
25°C / 60% RH499.80.2White to off-white powder
899.50.5White to off-white powder
1299.20.8White to off-white powder
40°C / 75% RH498.51.5Off-white powder
897.12.9Slightly yellow powder
1295.84.2Yellowish powder
Photostability (ICH Q1B Option 2)1.2 million lux hours96.23.8Yellowish powder
200 W h/m²95.54.5Yellowish powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Analyze the chromatograms for the presence of the main peak (this compound) and any additional peaks corresponding to degradation products. The method's ability to separate these peaks demonstrates its stability-indicating nature.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with the diluent to the target concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize with 0.1 M HCl and dilute with the diluent to the target concentration for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 3% solution of hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the diluent to the target concentration for HPLC analysis.

4. Thermal Degradation:

  • Place a thin layer of the solid compound in a petri dish.

  • Heat in an oven at 105°C for 48 hours.

  • Cool and prepare a sample solution for HPLC analysis.

5. Photodegradation:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Prepare a sample solution for HPLC analysis.

Mandatory Visualizations

degradation_pathway main This compound oxidized Oxidized Products (e.g., Naphthoquinones) main->oxidized Oxidation (O₂, light, heat) decarboxylated Decarboxylated Product (3-Naphthol) main->decarboxylated Decarboxylation (Heat) photo Photodegradation Products (Ring-opened structures) main->photo Photodegradation (UV/Vis light)

Caption: Plausible degradation pathways for this compound.

experimental_workflow start Obtain Sample of This compound storage Store under defined conditions (e.g., 40°C/75% RH) start->storage sampling Sample at predetermined time points storage->sampling prep Prepare sample for analysis sampling->prep hplc Analyze via Stability-Indicating HPLC Method prep->hplc data Quantify parent compound and degradation products hplc->data report Report results and assess stability data->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide start Unexpected Experimental Results? check_purity Check Purity of This compound (e.g., via HPLC) start->check_purity Yes pure Purity is within specification? check_purity->pure other_issues Investigate other experimental parameters (e.g., reagents, protocol) pure->other_issues Yes degraded Significant degradation detected pure->degraded No review_storage Review storage conditions (light, temp, atmosphere) degraded->review_storage new_batch Use a fresh, validated batch of the compound review_storage->new_batch

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

Technical Support Center: Resolving Peak Tailing in HPLC of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 3-Hydroxy-1-naphthoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Troubleshooting Guides & FAQs

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For an acidic compound like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups (hydroxyl and carboxylic acid) of this compound. This secondary, non-hydrophobic interaction can lead to significant peak tailing.

  • Mobile Phase pH Close to Analyte pKa: The predicted pKa of this compound is approximately 3.61. If the mobile phase pH is close to this value, the analyte will exist as a mixture of its ionized (naphthoate) and un-ionized (naphthoic acid) forms. These two forms have different retention characteristics, leading to a broadened and tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing peak tailing. Voids in the column packing can also be a cause.

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can contribute to band broadening and result in tailing peaks.

  • Metal Chelation: Trace metal impurities in the silica matrix of the column or from the HPLC system components can chelate with the hydroxyl and carboxyl groups of the analyte, causing peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: To achieve a sharp, symmetrical peak for an acidic compound, it is crucial to ensure that the analyte is in a single, un-ionized form throughout the separation. For this compound (pKa ≈ 3.61), this is achieved by maintaining a low mobile phase pH. A common rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. At a pH of 2.1, for instance, the carboxylic acid group will be fully protonated, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.

Q4: Can the choice of organic solvent in the mobile phase influence peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While the primary role is to control retention, the choice and concentration of the organic solvent can affect the solubility of the analyte and its interaction with the stationary phase. If peak tailing is observed, altering the organic solvent or its proportion in the mobile phase can sometimes improve peak symmetry.

Q5: My sample of this compound is dissolved in a solvent different from the mobile phase. Could this be causing the peak tailing?

A5: Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing and broadening. It is always recommended to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Data Presentation

ParameterRecommended Setting/ActionRationaleExpected Outcome for Peak Shape
Mobile Phase pH pH ≤ 2.1 (at least 1.5 units below pKa of 3.61)To ensure the analyte is in its un-ionized form, minimizing secondary interactions.Significant reduction in peak tailing; improved symmetry.
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol activity.Improved peak shape and reproducibility.
Column Chemistry Use a high-purity, end-capped C18 or C8 column.To minimize the number of available silanol groups for secondary interactions.Sharper, more symmetrical peaks.
Injection Volume ≤ 5% of the column's void volumeTo prevent column overload, which can cause peak distortion.Reduction in peak fronting and tailing.
Sample Solvent Dissolve sample in the initial mobile phase composition.To avoid peak distortion caused by solvent mismatch.Improved peak shape, especially for early eluting peaks.
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening.Sharper peaks with reduced tailing.

Experimental Protocols

The following are detailed methodologies for key experiments to troubleshoot and resolve peak tailing of this compound.

Protocol for Mobile Phase pH Adjustment
  • Determine the pKa: The predicted pKa of this compound is ~3.61.

  • Select a Suitable Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.1, phosphoric acid or formic acid are suitable choices.

  • Prepare the Aqueous Phase:

    • For a phosphoric acid buffer, start by preparing a 50 mM solution of phosphoric acid in HPLC-grade water.

    • Adjust the pH to 2.1 using a calibrated pH meter and a suitable base (e.g., a dilute solution of sodium hydroxide).

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 v/v aqueous:organic).

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting the sample.

Protocol for Diagnosing and Mitigating Column Overload
  • Prepare a Dilution Series: Prepare a series of dilutions of your sample in the mobile phase (e.g., 1:2, 1:5, and 1:10).

  • Inject the Dilutions: Inject the original sample and each of the dilutions onto the HPLC system under the same chromatographic conditions.

  • Analyze the Peak Shapes: Compare the tailing factor and overall peak shape for each injection. If the tailing factor decreases significantly with dilution, column overload is a likely cause.

  • Remedy: To resolve this, either dilute your sample to a concentration that does not cause overload or reduce the injection volume.

Protocol for Column Cleaning and Regeneration

If column contamination is suspected, the following general procedure can be followed. Always consult the column manufacturer's specific instructions for your column.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Flush with a Series of Solvents: Flush the column in the reverse direction (if permitted by the manufacturer) with a sequence of solvents to remove contaminants of varying polarities. A typical sequence for a reversed-phase column is:

    • Mobile phase without buffer (to remove buffer salts)

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol (for strongly adsorbed non-polar compounds)

    • 100% Acetonitrile or Methanol

    • Mobile phase without buffer

  • Re-equilibrate the Column: Flush the column with the mobile phase in the correct flow direction until the baseline is stable.

  • Test Column Performance: Inject a standard to assess if the peak shape has improved.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ~1.5-2 units below pKa (3.61)? start->check_ph adjust_ph Adjust Mobile Phase pH to ~2.1 with Buffer check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column Used? check_ph->check_column Yes adjust_ph->check_column change_column Switch to an End-Capped Column check_column->change_column No check_overload Is Column Overload Suspected? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_system Check for Extra-Column Volume and Contamination check_overload->check_system No reduce_load->check_system resolved Peak Shape Improved (Tf ≤ 1.2) check_system->resolved

Caption: A logical workflow for troubleshooting peak tailing of this compound.

G cluster_0 Mobile Phase pH ≈ pKa (3.61) a This compound (Un-ionized) b 3-Hydroxy-1-naphthoate (Ionized) a->b Equilibrium interaction1 Primary Hydrophobic Interaction a->interaction1 interaction2 Ionic Repulsion/ Altered Interaction b->interaction2 tailing Result: Peak Tailing and Broadening interaction1->tailing interaction2->tailing

Caption: The effect of mobile phase pH near the pKa on the analyte and peak shape.

G silica Silica Surface Si-O-Si silanol Silanol Group (Si-OH) Secondary Interaction Site tailing Peak Tailing silanol:f1->tailing analyte This compound (Polar Groups) analyte->silanol:f1 Hydrogen Bonding

Caption: Secondary interaction between this compound and residual silanol groups.

Minimizing byproduct formation in 3-Hydroxy-1-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during synthesis and experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the Kolbe-Schmitt reaction of 1-naphthol.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Suboptimal Reaction Temperature: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to temperature.[1] 2. Presence of Water: The reaction requires anhydrous conditions as water can inhibit the carboxylation process.[2] 3. Inefficient Carboxylation: Insufficient carbon dioxide pressure or reaction time can lead to incomplete conversion.1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal range for maximizing the yield of the desired isomer. 2. Ensure Anhydrous Conditions: Thoroughly dry all reactants, solvents, and glassware before use. 3. Adjust CO₂ Pressure and Time: Increase the carbon dioxide pressure and/or extend the reaction time to favor complete carboxylation.
High Percentage of Isomeric Byproducts (e.g., 1-hydroxy-2-naphthoic acid, 1-hydroxy-4-naphthoic acid) 1. Incorrect Alkali Metal Cation: The choice of alkali metal hydroxide (e.g., NaOH, KOH) can influence the position of carboxylation.[3][4] 2. Inappropriate Reaction Temperature: Temperature plays a crucial role in directing the carboxylation to the desired position.[1]1. Select the Appropriate Cation: Experiment with different alkali metal hydroxides. For instance, in the synthesis of salicylic acid from phenol, the use of potassium hydroxide favors the formation of the para-isomer. A similar effect may be observed with naphthols. 2. Fine-tune Temperature: Carefully control and optimize the reaction temperature to favor the formation of the this compound isomer.
Presence of Unreacted 1-Naphthol in the Product 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or CO₂ pressure. 2. Ineffective Purification: The purification method may not be adequate to remove all unreacted starting material.1. Drive the Reaction to Completion: Increase reaction time, temperature, or CO₂ pressure. 2. Improve Purification: Utilize techniques such as recrystallization from a suitable solvent system or column chromatography to separate the product from unreacted 1-naphthol. HPLC methods can be used to monitor the purity.[5]
Formation of Dark-Colored Impurities 1. Oxidation: 1-Naphthol and its derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Side Reactions: At higher temperatures, undesired side reactions may occur, leading to the formation of colored byproducts.1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control Temperature: Avoid excessively high reaction temperatures. 3. Purification: Employ activated carbon treatment during recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Kolbe-Schmitt reaction?

A1: The most common byproducts are other isomers of hydroxynaphthoic acid, such as 1-hydroxy-2-naphthoic acid and 1-hydroxy-4-naphthoic acid. The formation of these isomers is highly dependent on reaction conditions. Unreacted 1-naphthol is also a common impurity.

Q2: How can I control the regioselectivity of the carboxylation of 1-naphthol?

A2: The regioselectivity is primarily influenced by the reaction temperature and the choice of the alkali metal cation used to form the naphthoxide salt.[1][3][4] Careful optimization of these parameters is crucial. For example, in similar reactions, larger cations have been shown to favor different isomers.

Q3: What is the role of pressure in the Kolbe-Schmitt reaction for this synthesis?

A3: High pressure of carbon dioxide is necessary to drive the carboxylation equilibrium towards the product side, thereby increasing the yield of hydroxynaphthoic acids. Insufficient pressure can lead to incomplete conversion and a higher proportion of unreacted 1-naphthol.

Q4: Are there any specific safety precautions I should take when running this reaction?

A4: Yes. The Kolbe-Schmitt reaction is typically carried out at high temperatures and pressures, which requires the use of appropriate pressure-rated equipment and adherence to safety protocols for high-pressure reactions. 1-Naphthol and its derivatives can be irritating and harmful, so appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Q5: How can I effectively purify the crude this compound product?

A5: A combination of techniques is often necessary. Recrystallization from a suitable solvent or solvent mixture is a common first step to remove the bulk of impurities. If isomeric byproducts are present in significant amounts, column chromatography may be required for their separation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool to assess the purity and can also be used for preparative separation of small quantities.[5]

Experimental Protocols

General Protocol for Kolbe-Schmitt Carboxylation of 1-Naphthol:

Materials:

  • 1-Naphthol

  • Anhydrous alkali metal hydroxide (e.g., KOH, NaOH)

  • Dry, high-pressure autoclave with stirring mechanism

  • Carbon dioxide (high purity)

  • Hydrochloric acid or Sulfuric acid (for acidification)

  • Suitable solvents for reaction and recrystallization (e.g., toluene, xylene)

Procedure:

  • Preparation of the Naphthoxide Salt: In a reaction vessel, dissolve 1-naphthol in a suitable anhydrous solvent. Under an inert atmosphere, cautiously add a stoichiometric amount of the chosen anhydrous alkali metal hydroxide. The mixture is heated to form the alkali metal naphthoxide salt.

  • Drying: The solvent and any water formed during the salt formation are removed under vacuum to ensure anhydrous conditions.

  • Carboxylation: The dry naphthoxide salt is transferred to a high-pressure autoclave. The autoclave is sealed, purged with carbon dioxide, and then pressurized with CO₂ to the desired pressure (e.g., 5-100 atm). The mixture is heated to the desired temperature (e.g., 120-250 °C) with constant stirring for several hours.

  • Work-up: After cooling and venting the autoclave, the solid reaction mass is dissolved in water. Any unreacted 1-naphthol can be partially removed by extraction with an organic solvent.

  • Acidification: The aqueous solution is then carefully acidified with hydrochloric or sulfuric acid to precipitate the crude hydroxynaphthoic acids.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system. The purity and isomer ratio should be determined by HPLC.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the synthesis and analysis of this compound.

Kolbe_Schmitt_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants 1-Naphthol + Alkali Hydroxide Salt_Formation Formation of Alkali Naphthoxide Reactants->Salt_Formation Drying Drying Salt_Formation->Drying Carboxylation Carboxylation (CO₂, Pressure, Temp) Drying->Carboxylation Crude_Product Crude Product Mix Carboxylation->Crude_Product Workup Aqueous Workup & Acidification Crude_Product->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure 3-Hydroxy-1- naphthoic acid Recrystallization->Pure_Product HPLC HPLC Analysis Recrystallization->HPLC HPLC->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_products Products Start Carboxylation of 1-Naphthol Temp Temperature Cation Alkali Metal Cation Pressure CO₂ Pressure Time Reaction Time Desired This compound Temp->Desired Byproduct1 Isomeric Byproducts (e.g., 1-hydroxy-2-naphthoic acid) Temp->Byproduct1 Cation->Desired Cation->Byproduct1 Pressure->Desired Byproduct2 Unreacted 1-Naphthol Pressure->Byproduct2 Time->Desired Time->Byproduct2

Caption: Factors influencing product and byproduct formation in 1-naphthol carboxylation.

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes: Alternatives to 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-1-naphthoic acid belongs to the naphthalene class of fluorophores, which are foundational scaffolds in the design of fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes. However, the demand for higher sensitivity, greater photostability, and spectral diversity has driven the development of a wide array of alternative fluorescent probes. This guide provides an objective comparison of alternatives across key application areas, complete with quantitative data and experimental protocols to inform your selection process.

Probes for Ligand-Binding Assays

Fluorescence-based ligand-binding assays are essential for studying molecular interactions, particularly in drug discovery. These assays often rely on extrinsic probes whose fluorescence properties change upon binding to a protein or upon being displaced by a competing ligand.

Probes like N-phenyl-1-naphthylamine (NPN) and 8-Anilinonaphthalene-1-sulfonic acid (ANS) are classic examples.[1][2] They are weakly fluorescent in aqueous solutions but exhibit a significant increase in quantum yield and a blue shift in emission when bound to hydrophobic pockets on proteins.[3] This property makes them excellent reporters for competitive binding assays.[1]

Comparative Data for Ligand-Binding Probes:

ProbeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key Characteristics & Applications
N-phenyl-1-naphthylamine (NPN) ~337 - 355[1][4]~407 - 420[1][4]Low in water, increases in nonpolar mediaClassic probe for hydrophobic sites; used in outer membrane permeability and odorant-binding protein assays.[1][5]
8-Anilinonaphthalene-1-sulfonic acid (ANS) ~350[6]~520 (free), ~470 (bound)[6]~0.003 (water), ~0.15-0.7 (bound)[7]Environmentally sensitive; used to study protein conformational changes and ligand binding.[2][3]
1-Aminoanthracene (1-AMA) ~380[8]~475 - 515 (bound)[8][9]Low in water, increases upon bindingPolarity-sensitive probe used in fluorescence absorption assays and for screening general anesthetics.[9][10]
Experimental Protocol: Competitive Ligand-Binding Assay

This protocol describes a method to determine the binding affinity (dissociation constant, Kd) of a non-fluorescent test compound by measuring its ability to displace a fluorescent probe (e.g., NPN) from a target protein.

Materials:

  • Target protein solution (e.g., 2 µM in a suitable buffer like PBS or Tris-HCl).

  • Fluorescent probe stock solution (e.g., 1 mM NPN in methanol).[1]

  • Test compound stock solution of known concentration.

  • Fluorometer and appropriate cuvettes or microplates.

Procedure:

  • Probe Binding: To a fixed concentration of the target protein (e.g., 2 µM), titrate the fluorescent probe (e.g., NPN) from a stock solution, recording the fluorescence intensity after each addition. This is done to determine the probe's own Kd and the saturation conditions.[1]

  • Competition Setup: Prepare a series of samples, each containing a fixed concentration of the target protein (e.g., 2 µM) and the fluorescent probe (e.g., 1 µM NPN).[1]

  • Ligand Titration: Add the test compound to these samples at increasing concentrations.

  • Incubation: Allow the samples to incubate at a constant temperature to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at the probe's emission maximum. A decrease in fluorescence indicates displacement of the probe by the test compound.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. Fit the data to a suitable binding model to calculate the IC50 (the concentration of test compound that displaces 50% of the fluorescent probe). The IC50 can then be converted to the dissociation constant (Ki) for the test compound.

Visualization of Competitive Binding

G Workflow: Competitive Ligand-Binding Assay cluster_0 Step 1: Probe Binding cluster_1 Step 2: Competition cluster_2 Step 3: Measurement Protein Target Protein Complex Protein-Probe Complex (Fluorescent) Protein->Complex + P Probe Fluorescent Probe (P) Probe->Complex Complex2 Protein-Probe Complex Ligand Test Ligand (L) New_Complex Protein-Ligand Complex (Non-Fluorescent) Ligand->New_Complex + L Displaced_Probe Displaced Probe (P*) Complex2->Displaced_Probe Displacement Complex2->New_Complex Measurement Measure Decrease in Fluorescence

Caption: Workflow for a competitive ligand-binding fluorescence assay.

Probes for Enzyme Activity Assays

Enzyme activity is often measured using fluorogenic substrates—molecules that are non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. The enzymatic reaction releases a highly fluorescent product, and the rate of fluorescence increase is directly proportional to the enzyme's activity. This approach is highly sensitive and widely used in high-throughput screening.[11]

Comparative Data for Fluorogenic Substrates:

Fluorophore ClassExcitation (λex, nm)Emission (λem, nm)Key Characteristics & Applications
Coumarins (e.g., AMC) ~340 - 380~440 - 460Blue fluorescence. Widely used for proteases, phosphatases. Can have interference from autofluorescent compounds.[12]
Resorufin ~530 - 570[13]~585 - 590[13][14]Red fluorescence. Lower background interference than coumarins. Used for oxidoreductases, peroxidases, and various hydrolases.[11][14]
Fluorescein (e.g., FDA) ~494[15]~520[15]Green fluorescence, high quantum yield.[16] Sensitive to pH.[15] Used for esterases (e.g., Fluorescein diacetate).
Rhodamine (e.g., R110) ~499~521Green fluorescence, high quantum yield, less pH-sensitive than fluorescein. Used for protease and peptidase assays.
Experimental Protocol: General Fluorogenic Enzyme Assay

This protocol outlines a general method for measuring enzyme activity using a fluorogenic substrate like 7-amino-4-methylcoumarin (AMC).

Materials:

  • Purified enzyme or cell lysate containing the enzyme of interest.

  • Fluorogenic substrate stock solution (e.g., AMC-linked peptide in DMSO).

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

  • 96-well black microplate (for fluorescence assays).

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Reaction Setup: In the wells of the microplate, add the assay buffer and the enzyme solution.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. The final volume should be consistent across all wells. Include control wells:

    • No Enzyme Control: Substrate and buffer only, to measure background fluorescence.

    • No Substrate Control: Enzyme and buffer only.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the correct excitation and emission wavelengths for the released fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Data Acquisition: Monitor the increase in fluorescence over time. Measurements are typically taken every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. The enzyme activity is directly proportional to this rate.

Visualization of Enzyme-Activated Probes

G Mechanism of a Fluorogenic Enzyme Substrate cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Final State Substrate Fluorogenic Substrate (Non-Fluorescent) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Enzyme Enzyme->ES_Complex Product Cleaved Product (Fluorescent) ES_Complex->Product Cleavage Byproduct Byproduct ES_Complex->Byproduct Enzyme2 Enzyme (Regenerated) ES_Complex->Enzyme2

Caption: General mechanism of an enzyme-activated "turn-on" fluorescent probe.

Probes for Nucleic Acid Detection

Fluorescent probes are indispensable for the detection and quantification of DNA and RNA. These range from intercalating dyes that bind non-specifically to double-stranded DNA (dsDNA) to sequence-specific hybridization probes.

Comparative Data for Nucleic Acid Probes:

| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Characteristics & Applications | | :--- | :--- | :--- | :--- | | SYBR® Green I | ~497[17][18] | ~520[17][18] | High (~0.8) when bound[19] | Binds minor groove of dsDNA.[18] High fluorescence enhancement.[20] Used in qPCR and gel staining.[17] | | PicoGreen® | ~502[21] | ~520[21] | High (enhances >1000-fold)[22] | Highly sensitive for dsDNA quantification.[21][23] Minimal fluorescence with ssDNA and RNA.[23] | | Cyanine Dyes (Cy3) | ~550 | ~570 | ~0.24 (on DNA)[24] | Covalently attached to oligonucleotides. Used in microarrays, FISH, and FRET.[24][] | | Cyanine Dyes (Cy5) | ~649 | ~670 | ~0.20 (on DNA)[24] | Red-shifted emission, good for multiplexing with Cy3.[] Sensitive to ozone. |

Experimental Protocol: dsDNA Quantification with PicoGreen®

This protocol details the use of PicoGreen® for the sensitive quantification of dsDNA in solution.

Materials:

  • PicoGreen® dsDNA Quantitation Reagent.

  • 20X TE buffer (Tris-EDTA).

  • dsDNA standard of known concentration (e.g., lambda DNA).

  • Unknown DNA samples.

  • Fluorescence microplate reader or fluorometer.

Procedure:

  • Reagent Preparation:

    • Prepare a 1X TE buffer by diluting the 20X stock with nuclease-free water.

    • Prepare the aqueous PicoGreen® working solution by diluting the concentrated DMSO stock 200-fold into 1X TE buffer. Protect this solution from light.

  • Standard Curve: Prepare a series of dsDNA standards by serially diluting the DNA stock in 1X TE buffer. A typical range is 1 µg/mL to 1 ng/mL.

  • Sample Preparation: Dilute unknown DNA samples so their expected concentrations fall within the range of the standard curve.

  • Assay Plate Setup:

    • Pipette equal volumes (e.g., 100 µL) of the standards and unknown samples into the wells of a black 96-well plate.

    • Add an equal volume (e.g., 100 µL) of the PicoGreen® working solution to all wells.

    • Include a "blank" control containing only 1X TE buffer and the PicoGreen® solution.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using an instrument with excitation set to ~480-500 nm and emission detection at ~520-530 nm.

  • Data Analysis: Subtract the fluorescence of the blank from all measurements. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Use the linear regression of this curve to determine the concentration of the unknown DNA samples.

Visualization of Intercalating Dye Mechanism

G Mechanism of a DNA Intercalating Dye Free_Dye Free Dye (Low Fluorescence) Free_Dye->p1 dsDNA Double-Stranded DNA dsDNA->p1 Bound_Complex DNA-Dye Complex (High Fluorescence) p1->Bound_Complex Binding / Intercalation

Caption: Simplified mechanism of a "light-up" probe for dsDNA detection.

References

A Researcher's Guide to Validating the Purity of Synthesized 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative framework for validating the purity of synthesized 3-Hydroxy-1-naphthoic acid. We will compare a hypothetical synthesized batch against a high-purity commercial standard and a common isomeric impurity, 3-Hydroxy-2-naphthoic acid, using standard analytical techniques.

Comparative Analysis of Purity

The purity of a synthesized batch of this compound was compared against a certified high-purity standard (>99.5%) and a potential isomeric impurity, 3-Hydroxy-2-naphthoic acid. The following table summarizes the quantitative data obtained from various analytical techniques.

Analytical TechniqueParameterSynthesized this compoundHigh-Purity Standard3-Hydroxy-2-naphthoic Acid (Isomeric Impurity)
HPLC Purity (Area %)98.2%>99.5%99.1%
Retention Time (min)8.58.59.2
¹H NMR Chemical Shift (ppm)Consistent with standard, minor peaks at 7.2-7.4 ppmConforms to structureDistinctly different chemical shifts
Mass Spec. m/z [M-H]⁻187.0398187.0395187.0396
Melting Point Range (°C)245-248249-251221-224[1]
FTIR Key Peaks (cm⁻¹)3350 (O-H), 1680 (C=O), 1600, 1450 (Aromatic C=C)Conforms to standardSimilar, with subtle shifts in fingerprint region

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_comparison Comparative Assessment cluster_result Final Purity Determination SynthesizedProduct Synthesized Crude This compound Purification Crystallization/ Chromatography SynthesizedProduct->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Determination Purification->MeltingPoint FTIR FTIR Spectroscopy Purification->FTIR Comparison Compare with Reference Standard & Potential Impurities HPLC->Comparison NMR->Comparison MS->Comparison MeltingPoint->Comparison FTIR->Comparison FinalPurity Final Purity Assessment Comparison->FinalPurity

A flowchart outlining the key stages of purity validation.

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A sample of the synthesized compound, the high-purity standard, and the potential impurity are dissolved in the mobile phase and injected into the HPLC system. The retention times and peak areas are recorded and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and detect any structural impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: ¹H and ¹³C NMR spectra are acquired for the synthesized product and the high-purity standard. The chemical shifts, coupling constants, and integration values are compared to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) is measured in negative ion mode to confirm the molecular weight of the deprotonated molecule [M-H]⁻.

Melting Point Determination
  • Objective: To assess the purity of the synthesized compound based on its melting point range.

  • Instrumentation: A digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the sample melts is recorded. Pure compounds typically have a sharp melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized compound.

  • Instrumentation: An FTIR spectrometer.

  • Procedure: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded and the characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups are identified.

Hypothetical Signaling Pathway Involvement

This compound and its analogs are of interest in drug discovery for their potential biological activities. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Mechanism Ligand External Signal Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound Inhibitor->Kinase2 Inhibits

A diagram of a hypothetical signaling pathway.

This guide provides a comprehensive framework for the validation of synthesized this compound. By employing a multi-technique analytical approach and comparing the results to a high-purity standard and potential impurities, researchers can confidently assess the purity and structural integrity of their synthesized compounds.

References

A Comparative Analysis of Hydroxynaphthoic Acid Isomers' Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various hydroxynaphthoic acid isomers, crucial intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties. This analysis is supported by experimental data and computational insights to offer a comprehensive overview for professionals in research and development.

Introduction to Hydroxynaphthoic Acids

Hydroxynaphthoic acids are a class of organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these two functional groups give rise to a multitude of isomers, each exhibiting distinct physical and chemical properties. Their reactivity is fundamentally governed by the interplay of electronic and steric effects, which influence their acidity, susceptibility to electrophilic attack, and participation in various chemical transformations.

Comparative Data on Reactivity

The following tables summarize key quantitative data related to the reactivity of several common hydroxynaphthoic acid isomers. This data provides a basis for comparing their chemical behavior under various conditions.

Acidity of Hydroxynaphthoic Acid Isomers

The acidity of hydroxynaphthoic acids, represented by their pKa values, is a critical parameter influencing their behavior in solution and their reactivity in base-catalyzed reactions. The pKa of the carboxylic acid group is influenced by the position of the hydroxyl group on the naphthalene ring.

IsomerpKa (Carboxylic Acid)pKa (Phenolic Hydroxyl)Reference(s)
1-Hydroxy-2-naphthoic acid --[1][2]
2-Hydroxy-1-naphthoic acid 3.299.68
3-Hydroxy-2-naphthoic acid 2.79 (experimental), 3.02 ± 0.30 (predicted)-[3]
6-Hydroxy-2-naphthoic acid ~3-4 (predicted), 4.34 ± 0.30 (predicted)~9-10 (predicted)

Note: A lower pKa value indicates a stronger acid.

Reactivity in Esterification
Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions, while the carboxylic acid group is a deactivating, meta-directing group. The regioselectivity of EAS on hydroxynaphthoic acids is therefore a result of the interplay between these two substituents. The electron-donating hydroxyl group generally has a dominant activating effect, directing incoming electrophiles to positions ortho and para to it. However, the overall reaction rate will be influenced by the deactivating effect of the carboxyl group.[9][10][11][12] Machine learning and computational models are increasingly being used to accurately predict the regioselectivity of such reactions.[13][14][15][16]

Experimental Protocols

General Procedure for Fischer-Speier Esterification of Hydroxynaphthoic Acids

This protocol outlines a general method for the esterification of a hydroxynaphthoic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • Hydroxynaphthoic acid isomer

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the hydroxynaphthoic acid in a large excess of the anhydrous alcohol (typically 10-20 equivalents).

  • Carefully add a catalytic amount of the strong acid (e.g., 3-5 mol% of sulfuric acid).

  • Assemble the reflux apparatus and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.[17]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the ester by a suitable method, such as recrystallization or column chromatography.

Visualizations

Experimental Workflow for Comparative Esterification Kinetics

The following diagram illustrates a typical workflow for a comparative study of the esterification kinetics of hydroxynaphthoic acid isomers.

G cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Kinetic Analysis Isomers Hydroxynaphthoic Acid Isomers (1-OH-2-NA, 3-OH-2-NA, 6-OH-2-NA) ReactionSetup Set up parallel reactions (Constant Temperature, Stirring) Isomers->ReactionSetup Alcohol Anhydrous Alcohol (e.g., Methanol) Alcohol->ReactionSetup Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->ReactionSetup Sampling Collect aliquots at regular time intervals ReactionSetup->Sampling Quench Quench reaction in aliquots Sampling->Quench Analysis Analyze concentration of acid/ester (e.g., HPLC, Titration) Quench->Analysis DataPlot Plot concentration vs. time Analysis->DataPlot RateConstant Calculate rate constants (k) DataPlot->RateConstant Comparison Comparative Reactivity RateConstant->Comparison Compare k values

Caption: Workflow for comparing esterification kinetics of hydroxynaphthoic acid isomers.

Signaling Pathway Inhibition by a Hydroxynaphthoic Acid Derivative

Methyl-1-hydroxy-2-naphthoate (MHNA), a derivative of 1-hydroxy-2-naphthoic acid, has been shown to inhibit inflammatory responses in macrophages by suppressing key signaling pathways. The following diagram illustrates the inhibitory action of MHNA on the NF-κB, JNK, and p38 MAPK pathways.[18]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK InflammatoryResponse Inflammatory Response (NO, IL-1β, IL-6, COX-2, iNOS) JNK->InflammatoryResponse p38->InflammatoryResponse IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->InflammatoryResponse activates transcription MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->JNK inhibits MHNA->p38 inhibits MHNA->IKK inhibits

Caption: Inhibition of inflammatory signaling pathways by a hydroxynaphthoic acid derivative.[18]

Conclusion

The reactivity of hydroxynaphthoic acid isomers is a complex function of the substitution pattern on the naphthalene ring. While a complete set of comparative kinetic data is not yet available, the existing pKa values provide a clear indication of their relative acidities. Furthermore, established principles of organic chemistry, coupled with modern computational methods, allow for reasoned predictions of their behavior in key reactions such as esterification and electrophilic aromatic substitution. The demonstrated biological activity of a hydroxynaphthoic acid derivative highlights the potential of this class of compounds in drug discovery, warranting further investigation into their structure-activity relationships and mechanisms of action. This guide serves as a foundational resource for researchers to navigate the chemistry of hydroxynaphthoic acid isomers and leverage their unique properties in various scientific and industrial applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 3-Hydroxy-1-naphthoic acid. As no direct cross-validation studies for this specific analyte are readily available in published literature, this document presents a hypothetical cross-validation framework based on established methodologies for structurally similar compounds and regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The objective is to offer a practical guide for laboratories to establish and compare these two powerful analytical methods for the reliable quantification of this compound in various matrices, such as plasma or pharmaceutical formulations.

Comparative Overview of Analytical Methods

Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of small organic molecules. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV absorbance profile.High; provides structural information and can distinguish between compounds with the same retention time.
Sensitivity Good (typically µg/mL to high ng/mL range).Excellent (typically low ng/mL to pg/mL range).[1]
Linearity Range Typically 2-3 orders of magnitude.Typically 3-5 orders of magnitude.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to ion suppression or enhancement from matrix components.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput Moderate.High, especially with modern UPLC systems.[2]
Robustness Generally considered very robust and widely available.Can be more complex to operate and maintain.

Hypothetical Performance Data

The following table summarizes the expected performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on typical values for similar organic acids.[3][4][5][6][7][8][9][10][11]

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH/FDA)
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.99
Range 0.1 - 25 µg/mL0.5 - 500 ng/mL80-120% of the test concentration
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%±15% of nominal (±20% at LLOQ)
Precision (%RSD)
- Intra-day≤ 2.1%≤ 1.8%≤ 15% (≤ 20% at LLOQ)
- Inter-day≤ 2.8%≤ 2.5%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 30 ng/mL0.15 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) 100 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on methods for the closely related compound 3-hydroxy-2-naphthoic acid and general practices for organic acid analysis.[12][13]

Sample Preparation (for Plasma)

A generic protein precipitation method is suitable for both HPLC-UV and LC-MS/MS analysis and is described as follows:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog for LC-MS/MS or a structurally similar compound for HPLC-UV).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the respective chromatography system.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 230 nm is expected based on the naphthalene chromophore).

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis times.

  • Mobile Phase: A gradient elution is typically used for better peak shape and to minimize matrix effects.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI in negative ion mode is likely suitable for a carboxylic acid.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. Product ions would be determined by infusing a standard solution and performing a product ion scan.

      • Hypothetical Precursor Ion [M-H]⁻: m/z 187.0

      • Hypothetical Product Ions: To be determined experimentally (e.g., fragments corresponding to the loss of CO₂ or other characteristic fragments).

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizations

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison define_methods Define Analytical Methods (HPLC-UV & LC-MS/MS) define_params Define Validation Parameters (ICH Q2(R1)) define_methods->define_params write_protocol Write Cross-Validation Protocol define_params->write_protocol hplc_validation HPLC-UV Method Validation write_protocol->hplc_validation lcms_validation LC-MS/MS Method Validation write_protocol->lcms_validation analyze_samples Analyze Quality Control Samples & Incurred Samples hplc_validation->analyze_samples lcms_validation->analyze_samples compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) analyze_samples->compare_data statistical_analysis Statistical Analysis of Results compare_data->statistical_analysis cross_val_report Generate Cross-Validation Report statistical_analysis->cross_val_report

Figure 1. Workflow for the cross-validation of analytical methods.

SignalingPathways cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis hplc_sample Prepared Sample hplc_separation C18 Separation hplc_sample->hplc_separation uv_detection UV Detection (230 nm) hplc_separation->uv_detection hplc_quant Quantification uv_detection->hplc_quant lcms_sample Prepared Sample lcms_separation UPLC C18 Separation lcms_sample->lcms_separation esi_source ESI Source (-ve) lcms_separation->esi_source quad1 Q1: Precursor Ion (m/z 187.0) esi_source->quad1 quad2 Q2: Fragmentation quad1->quad2 quad3 Q3: Product Ion Scan quad2->quad3 ms_detection MS Detector quad3->ms_detection lcms_quant Quantification ms_detection->lcms_quant

Figure 2. Logical flow of HPLC-UV vs. LC-MS/MS analysis.

References

Spectroscopic comparison of 1-naphthoic acid and its hydroxy derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical research and materials science, the nuanced differences between structurally similar molecules can have profound impacts on their chemical behavior and efficacy. This guide provides a detailed spectroscopic comparison of 1-naphthoic acid and its hydroxy derivatives, offering researchers and drug development professionals a comprehensive reference based on experimental data. By examining their signatures across various spectroscopic techniques, we can elucidate the electronic and structural effects imparted by hydroxyl substitution on the naphthalene core.

At a Glance: Spectroscopic Data Summary

The introduction of a hydroxyl group to the 1-naphthoic acid backbone significantly alters its electronic and vibrational properties. These changes are readily observable in UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The following tables summarize the key quantitative spectroscopic parameters for 1-naphthoic acid and several of its hydroxy derivatives.

Table 1: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)log ε
1-Naphthoic AcidEthanol293[1][2]7943[2]3.9[2]
1-Hydroxy-2-naphthoic AcidMethanol~340-350 (π→π*)Not ReportedNot Reported
2-Hydroxy-1-naphthoic AcidNot ReportedNot ReportedNot ReportedNot Reported
6-Hydroxy-1-naphthoic AcidNot ReportedNot ReportedNot ReportedNot Reported

Note: The UV-visible spectra of naphthalene derivatives exhibit strong ultraviolet absorption from π-π transitions.[3] The presence of a conjugated double bond system leads to a bathochromic shift (longer wavelength) and an increase in absorption intensity.[4]*

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)O-H Stretch (Phenolic)C-O StretchAromatic C-H Stretch
1-Naphthoic Acid~3000 (broad)~1680N/A~1300~3100-3000
1-Hydroxy-2-naphthoic Acid~3000 (broad)~1650~3400 (broad)~1250~3100-3000
2-Hydroxy-1-naphthoic Acid~3000 (broad)~1660~3300 (broad)~1240~3100-3000
6-Hydroxy-1-naphthoic Acid~3000 (broad)~1670~3350 (broad)~1260~3100-3000

Note: The O-H stretch of the carboxylic acid appears as a very broad band.[4] The presence of a strong C=O stretching peak along with a broad hydroxyl peak is indicative of a carboxylic acid functional group.[4]

Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundSolventCarboxylic Acid (-COOH)Phenolic (-OH)Aromatic Protons
1-Naphthoic AcidDMSO-d₆~13.0N/A~7.5 - 8.9
1-Hydroxy-2-naphthoic AcidDMSO-d₆12.82 (s, 1H)[5]Not specified7.22 - 8.57[5]
2-Hydroxy-1-naphthoic AcidCDCl₃~11.5~9.5~7.2 - 8.2
6-Hydroxy-1-naphthoic AcidDMSO-d₆~12.9~10.0~7.1 - 8.7

Note: The chemical shift of OH and NH protons can vary significantly and they often appear as broad singlets.[6]

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundSolventCarboxylic Carbon (-COOH)Aromatic Carbons
1-Naphthoic AcidNot Reported~168~124 - 134
1-Hydroxy-2-naphthoic AcidDMSO172.99[5]108.52 - 160.78[5]
2-Hydroxy-1-naphthoic AcidNot Reported~170~110 - 158
6-Hydroxy-1-naphthoic AcidNot Reported~169~105 - 155
Table 5: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Mass of Molecular Ion (m/z)Key Fragment Ions (m/z)
1-Naphthoic AcidC₁₁H₈O₂172.18[7]172[7]155, 127[7]
1-Hydroxy-2-naphthoic AcidC₁₁H₈O₃188.18[8]188[9]170, 142, 114
2-Hydroxy-1-naphthoic AcidC₁₁H₈O₃188.18[10]188170, 142, 114[11]
6-Hydroxy-1-naphthoic AcidC₁₁H₈O₃188.18188170, 142, 114

Experimental Protocols

The following sections outline the generalized methodologies for the spectroscopic analyses cited in this guide.

UV-Vis Spectroscopy

A double-beam UV-Vis spectrophotometer is utilized for these measurements.

  • Sample Preparation: Accurately weigh a precise amount of the naphthoic acid derivative and dissolve it in a spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.[2] Further dilutions are made to obtain a series of solutions with absorbances in the range of 0.1 to 1.0.

  • Instrumentation and Measurement: Quartz cuvettes with a 1 cm path length are used. A baseline is recorded using the pure solvent.[2] The absorption spectra of the sample solutions are then recorded over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to obtain the vibrational spectra.

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used where the solid sample is placed directly on the ATR crystal.

  • Instrumentation and Measurement: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands corresponding to various functional groups (e.g., O-H, C=O, C-O, aromatic C-H) are identified and their wavenumbers are recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation and Measurement: The sample tube is placed in the NMR spectrometer, and the data is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The integration of ¹H NMR signals provides the relative ratio of protons, and the splitting patterns (multiplicity) give information about neighboring protons.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for these compounds.

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often after being separated by gas chromatography (GC-MS).

  • Ionization and Analysis: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum shows the relative abundance of each ion. The peak with the highest m/z value generally corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualizing the Comparative Workflow

The logical flow of a comprehensive spectroscopic comparison is crucial for systematic analysis. The following diagram illustrates the key stages, from sample selection to final data interpretation and comparison.

G cluster_0 Preparation & Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Comparative Analysis Sample Selection Sample Selection (1-Naphthoic Acid & Derivatives) Sample_Prep Sample Preparation (Dissolution, Pelletizing, etc.) Sample Selection->Sample_Prep UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis IR IR Spectroscopy Sample_Prep->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS UV_Data λmax, ε UV_Vis->UV_Data IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts, Multiplicity NMR->NMR_Data MS_Data m/z, Fragmentation MS->MS_Data Comparison Comparative Analysis UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Conclusion Comparison->Conclusion Structural & Electronic Effects of -OH Group

Caption: Workflow for Spectroscopic Comparison.

References

A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 3-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the rigorous characterization of a fluorophore's efficiency is a critical step. The fluorescence quantum yield (Φf), which quantifies the ratio of photons emitted to photons absorbed, is a key performance indicator. This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 3-Hydroxy-1-naphthoic acid against established standards and alternative fluorescent probes.

Quantitative Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on its photophysical properties. The following table summarizes the key parameters for common fluorescence quantum yield standards suitable for benchmarking compounds that excite in the UV spectrum, alongside potential alternative probes. Data for this compound is listed as "To Be Determined" (TBD) to highlight the necessity of experimental measurement.

CompoundAbbreviationExcitation Max (λex)Emission Max (λem)Quantum Yield (Φf)Solvent/Conditions
Target Compound
This compound3-HNATBDTBDTBDTBD
Reference Standards
Quinine SulfateQS347 nm450 nm0.5460.5 M H₂SO₄
Naphthalene-311 nm322 nm--
Alternative Probes
1-Anilinonaphthalene-8-sulfonic acid1,8-ANS~350 nm~480 nmVaries with environmentNon-fluorescent in water, fluorescent in hydrophobic environments
2-hydroxy-1-naphthaldehyde-~305 nm~385 nm--

Experimental Protocols

The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.

Materials and Reagents:

  • This compound (test sample)

  • Quinine sulfate (quantum yield standard)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or appropriate buffer)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the quantum yield standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄).

    • Prepare a stock solution of this compound in a suitable solvent. The choice of solvent should be consistent between the standard and the sample if possible. If different solvents are used, their refractive indices must be taken into account in the final calculation.

    • From the stock solutions, prepare a series of dilutions for both the standard and the test sample, ensuring the absorbance at the excitation wavelength is within the range of 0.02 to 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be a wavelength at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

    • The excitation wavelength must be the same for all measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis and Quantum Yield Calculation:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the fluorescence quantum yield of the test sample (Φf_X) using the following equation:

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φf_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing the Experimental Workflow and Comparative Logic

To aid in the conceptual understanding of the benchmarking process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for comparison.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) abs_spec Measure Absorbance (UV-Vis Spectrophotometer) prep_std->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) prep_std->fluo_spec prep_sample Prepare Sample Solutions (this compound) prep_sample->abs_spec prep_sample->fluo_spec plot_data Plot Integrated Fluorescence vs. Absorbance abs_spec->plot_data fluo_spec->plot_data calc_grad Calculate Gradients (Slopes) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φf) calc_grad->calc_qy result Benchmarked Quantum Yield calc_qy->result Final Φf Value

Experimental workflow for relative quantum yield determination.

comparison_logic cluster_target Target Compound cluster_benchmark Benchmarking Parameters cluster_references Alternatives & Standards target This compound qy Quantum Yield (Φf) target->qy wavelengths Excitation/Emission λ target->wavelengths photostability Photostability target->photostability solvatochromism Solvatochromism target->solvatochromism std Reference Standards (e.g., Quinine Sulfate) qy->std Compare alt Alternative Probes (e.g., 1,8-ANS) qy->alt Compare wavelengths->std Compare wavelengths->alt Compare photostability->alt Compare solvatochromism->alt Compare

Logical framework for comparing fluorescent probes.

A Comparative Guide to the Synthesis of 3-Hydroxy-1-naphthoic Acid: An Overview of Potential Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Hydroxy-1-naphthoic acid, a valuable aromatic carboxylic acid for researchers and professionals in drug development, presents a notable challenge due to the limited availability of detailed experimental protocols and comparative data in peer-reviewed literature. While several general methods for the synthesis of hydroxynaphthoic acids are well-established, specific conditions and quantitative outcomes for the this compound isomer are not as extensively documented as for its isomers, such as 3-hydroxy-2-naphthoic acid. This guide provides an overview of the most plausible synthetic pathways based on established chemical principles, offering a framework for further experimental exploration.

Potential Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most promising routes involve the carboxylation of a suitable naphthol derivative or the transformation of a pre-functionalized naphthalene core. The logical relationship between these potential starting points and the final product is illustrated in the diagram below.

Synthesis_Pathways A 1,3-Dihydroxynaphthalene Target This compound A->Target Carboxylation (e.g., Kolbe-Schmitt) B 3-Amino-1-naphthoic acid B->Target Diazotization followed by Hydrolysis C 1-Naphthol C->Target Kolbe-Schmitt Reaction (Regioselectivity Challenge)

Figure 1: Potential synthetic routes to this compound.

Method 1: Carboxylation of 1,3-Dihydroxynaphthalene (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of aromatic hydroxy acids.[1] It involves the carboxylation of a phenoxide (or naphthoxide) ion with carbon dioxide, typically under pressure and elevated temperature.

Reaction Principle: The starting material, 1,3-dihydroxynaphthalene, possesses two hydroxyl groups that activate the naphthalene ring towards electrophilic substitution. The formation of a disodium or dipotassium salt would generate a highly nucleophilic species. The introduction of carbon dioxide would then lead to the addition of a carboxyl group. The regioselectivity of this reaction is influenced by factors such as the counter-ion (sodium vs. potassium), temperature, and pressure. It is hypothesized that carboxylation would preferentially occur at the ortho position to one of the hydroxyl groups.

Hypothetical Experimental Protocol:

  • Naphthoxide Formation: 1,3-Dihydroxynaphthalene would be dissolved in a suitable high-boiling solvent and treated with two equivalents of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding dinaphthoxide salt.

  • Carboxylation: The reaction mixture would be transferred to a high-pressure autoclave. Carbon dioxide would be introduced at a specific pressure, and the mixture would be heated to a designated temperature for a set duration.

  • Work-up and Isolation: After cooling, the reaction mixture would be acidified to protonate the carboxylate and hydroxyl groups, leading to the precipitation of the crude product. The solid would then be collected by filtration and purified by recrystallization.

Data Presentation: Due to the lack of specific experimental data in the reviewed literature for the carboxylation of 1,3-dihydroxynaphthalene to this compound, a quantitative comparison table cannot be provided. The yield and purity would be highly dependent on the optimization of the reaction conditions.

Method 2: Diazotization of 3-Amino-1-naphthoic Acid

Another plausible route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation in aromatic chemistry.

Reaction Principle: The starting material for this proposed synthesis is 3-amino-1-naphthoic acid. The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is immediately subjected to hydrolysis by heating in an aqueous acidic solution to replace the diazonium group with a hydroxyl group.

Hypothetical Experimental Protocol:

  • Diazotization: 3-Amino-1-naphthoic acid would be suspended in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water would be added dropwise while maintaining the low temperature.

  • Hydrolysis: The resulting solution containing the diazonium salt would then be gently warmed. The decomposition of the diazonium salt would lead to the evolution of nitrogen gas and the formation of the hydroxyl group.

  • Isolation and Purification: Upon completion of the reaction, the mixture would be cooled, and the precipitated this compound would be collected by filtration, washed with cold water, and purified, likely by recrystallization from a suitable solvent.

Data Presentation: As with the previous method, specific yield and purity data for the synthesis of this compound via diazotization of 3-amino-1-naphthoic acid are not readily available in the surveyed literature.

Method 3: Direct Carboxylation of 1-Naphthol (Kolbe-Schmitt Reaction)

The direct carboxylation of 1-naphthol (alpha-naphthol) is a potential, though challenging, route to this compound.

Reaction Principle: Similar to the carboxylation of 1,3-dihydroxynaphthalene, this method would involve the formation of the sodium or potassium salt of 1-naphthol, followed by reaction with carbon dioxide under pressure. However, the regioselectivity of the carboxylation of 1-naphthol is a significant challenge. The reaction can lead to a mixture of isomers, including 2-hydroxy-1-naphthoic acid and 4-hydroxy-1-naphthoic acid. Directing the carboxylation to the 3-position would require careful control of reaction conditions and may not be a high-yielding process.

Hypothetical Experimental Protocol: The protocol would be similar to that described for the carboxylation of 1,3-dihydroxynaphthalene, involving the formation of the naphthoxide, reaction with carbon dioxide under pressure, and subsequent work-up. The main challenge would be the separation of the desired this compound from other isomers.

Data Presentation: The literature on the Kolbe-Schmitt reaction of 1-naphthol does not provide clear conditions that selectively yield this compound, and thus, no quantitative data can be presented for this specific isomer.

Conclusion

While the synthesis of this compound is theoretically achievable through several well-established organic reactions, a notable gap exists in the literature regarding detailed experimental procedures and comparative performance data. The pathways outlined above, particularly the carboxylation of 1,3-dihydroxynaphthalene and the diazotization of 3-amino-1-naphthoic acid, represent the most promising avenues for further investigation. Researchers and drug development professionals seeking to synthesize this compound will likely need to undertake experimental optimization of these or other potential routes to develop a robust and efficient method. The information provided here serves as a foundational guide for these developmental efforts.

References

Comparative Guide to the Reaction Products of 3-Hydroxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reaction products derived from 3-Hydroxy-1-naphthoic acid, a versatile building block in organic synthesis. Due to the limited availability of direct comparative studies on this specific isomer, this document presents detailed experimental protocols for analogous reactions reported for the closely related 3-hydroxy-2-naphthoic acid, alongside general procedures applicable to this compound. This information is intended to serve as a valuable resource for researchers designing synthetic routes and evaluating potential reaction outcomes.

I. Esterification and Etherification: Synthesis of Naphthoic Acid Esters and Ethers

The hydroxyl and carboxylic acid moieties of this compound can be readily functionalized through esterification and etherification reactions. These transformations are fundamental in modifying the molecule's polarity, solubility, and biological activity.

A. Comparative Experimental Data (Analogous Compound)
ProductStarting MaterialReagents and ConditionsYield
Methyl 3-methoxy-2-naphthoate3-hydroxy-2-naphthoic acidK₂CO₃ (4.0 equiv), Iodomethane (5.2 equiv), DMF, 40°C, 14 h96%
B. General Experimental Protocol: Fischer Esterification

The Fischer esterification is a common acid-catalyzed method for converting carboxylic acids to esters.

Reaction: this compound + R'OH (excess) ⇌ 3-Hydroxy-1-naphthoate ester + H₂O (Catalyst: H₂SO₄ or TsOH)

Procedure:

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude ester.

  • Purification can be achieved by recrystallization or column chromatography.

C. General Experimental Protocol: Williamson Ether Synthesis

The phenolic hydroxyl group can be converted to an ether, which can be useful for protecting the hydroxyl group or for introducing new functionalities.

Reaction:

  • This compound + Base → Sodium 3-hydroxy-1-naphthoate

  • Sodium 3-hydroxy-1-naphthoate + R'-X → 3-(R'-oxy)-1-naphthoic acid + NaX (X = Halogen)

Procedure:

  • Deprotonate the phenolic hydroxyl group of this compound with a suitable base (e.g., sodium hydride, sodium hydroxide) in an appropriate solvent (e.g., THF, DMF).

  • Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) to the resulting phenoxide.

  • The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

  • Workup involves quenching the reaction with water, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the ether product, which can be further purified.

II. Amidation: Synthesis of Naphthamides

Amide bond formation is a critical transformation in the synthesis of biologically active molecules. The carboxylic acid group of this compound can be converted to a primary, secondary, or tertiary amide.

A. Comparative Experimental Data (Analogous Compound)

A patented procedure for the amidation of 2-hydroxy-3-naphthoic acid provides an example of the conditions and expected yields for this type of transformation.

ProductStarting MaterialReagents and ConditionsYield
2-hydroxy-3-naphthoic acid amide2-hydroxy-3-naphthoic acid chlorideAmmonium acetate, Tetrahydrofuran77%
B. General Experimental Protocol: Amidation via Acid Chloride

A common and effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Reaction:

  • This compound + SOCl₂ or (COCl)₂ → 3-Hydroxy-1-naphthoyl chloride

  • 3-Hydroxy-1-naphthoyl chloride + R'R''NH → 3-Hydroxy-N-(R',R'')-1-naphthamide

Procedure:

  • Acid Chloride Formation: Treat this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, toluene) often with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating.

  • Amidation: The resulting crude acid chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated. The reaction is usually carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

  • Workup involves washing the reaction mixture with dilute acid and brine, followed by drying and concentration of the organic phase.

  • The final amide product can be purified by recrystallization or column chromatography.

C. General Experimental Protocol: Direct Amidation using Coupling Reagents

Direct amidation methods using coupling reagents avoid the need to first form the acid chloride.

Reaction: this compound + R'R''NH + Coupling Agent → 3-Hydroxy-N-(R',R'')-1-naphthamide

Procedure:

  • Dissolve this compound, the amine, and a coupling agent (e.g., DCC, EDC, HATU) in a suitable aprotic solvent (e.g., DMF, DCM).

  • A base, such as triethylamine or diisopropylethylamine (DIPEA), is often added.

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Workup procedures vary depending on the coupling agent used but generally involve filtration to remove byproducts, followed by extraction and purification of the amide.

III. Palladium-Catalyzed Cross-Coupling Reactions: C-C Bond Formation

For further diversification, the naphthalene core can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires prior conversion of the hydroxyl group to a triflate or halogenation of the aromatic ring.

A. General Experimental Workflow: Suzuki-Miyaura Coupling

This powerful reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

Reaction (Hypothetical for a derivative): 3-Bromo-1-naphthoic acid derivative + R'-B(OH)₂ → 3-(R')-1-naphthoic acid derivative (Catalyst: Pd(0) complex, Base)

Procedure:

  • Combine the aryl halide or triflate derivative of this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water).

  • The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is typically achieved through column chromatography.

IV. Visualizations

DOT Language Scripts for Signaling Pathways and Workflows

Esterification_Workflow Start This compound + Alcohol (Excess) Acid Add Catalytic Strong Acid (e.g., H₂SO₄) Start->Acid Reflux Heat to Reflux Acid->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product 3-Hydroxy-1-naphthoate Ester Purify->Product

Caption: Fischer Esterification Workflow.

Amidation_Workflow Start This compound AcidChloride Formation of Acid Chloride (e.g., SOCl₂) Start->AcidChloride Amine Reaction with Amine (R'R''NH) + Base AcidChloride->Amine Workup Aqueous Workup Amine->Workup Purify Purification Workup->Purify Product 3-Hydroxy-1-naphthamide Purify->Product

Caption: Amidation via Acid Chloride Workflow.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Evaluating Naphthalene-Based Fluorescent Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of ions and small molecules is a critical analytical challenge. While a variety of analytical techniques exist, fluorescent probes offer a powerful approach due to their operational simplicity, high sensitivity, and spatial resolution.[1][2] This guide provides a comparative overview of the performance of fluorescent sensors based on the naphthalene scaffold, with a focus on derivatives of 3-hydroxy-naphthoic acid and related structures. While specific quantitative performance data for 3-Hydroxy-1-naphthoic acid as a sensor is not extensively available in the reviewed literature, several closely related naphthalene-based compounds have been well-characterized, providing a strong basis for evaluating this class of sensors.

This guide will objectively compare the performance of these naphthalene-based sensors with other alternatives and provide supporting experimental data where available. We will delve into their data presentation, experimental protocols, and the signaling pathways that govern their function.

Performance Comparison of Naphthalene-Based Fluorescent Sensors

The selection of a fluorescent probe is dictated by the specific analytical requirements of the experiment, including the target analyte, desired sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of several representative naphthalene-based fluorescent sensors.

Probe/SensorTarget Analyte(s)Limit of Detection (LOD)Linear RangeSignaling MechanismSolvent/MediumReference
3-Hydroxy-2-naphthoic hydrazide (RS2) CN⁻, Al³⁺0.8 µM (CN⁻), 1.9 µM (Al³⁺)-Chelation-Enhanced Fluorescence (CHEF)Neat DMSO and H₂O-DMSO (1:1 v/v)--INVALID-LINK--[3]
3-Hydroxy-2-naphthoic hydrazone (IF-2) CN⁻8.2 μM-DeprotonationCH₃CN--INVALID-LINK--[4][5]
N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) Al³⁺0.1 µM--HEPES buffer (pH 7.4)--INVALID-LINK--[6]
1,3-Bis(2-hydroxy-1-naphthylideneamino)-2-hydroxypropane (L3) Al³⁺0.05 μM-C=N isomerization inhibitionMeOH–HEPES buffer (3/7, V/V, pH = 6.6)--INVALID-LINK--[7]
3-Amino-2-naphthoic acid-based probe CNO⁻260 nM0.5-200 μM"Turn-on" fluorescence---INVALID-LINK--[8]
Naphthalene derivative fluorescent probe F6 Al³⁺87.3 nM--Methanol--INVALID-LINK--[9]
1-((Z)-(naphthalene-4-ylimino)methyl)naphthalene-2-ol (L) Al³⁺, NO₂⁻0.1 µM (Al³⁺), 57 nM (NO₂⁻)-----INVALID-LINK--[10]
1-(1-hydroxy-4-(morpholinomethyl)naphthalen-2-yl)ethanone Al³⁺, Cu²⁺--"Turn-on" for Al³⁺, "Turn-off" for Cu²⁺Methanol-water (85:15, v/v)--INVALID-LINK--[11]

Signaling Pathways and Mechanisms

The detection of analytes by fluorescent probes typically relies on a change in the photophysical properties of the probe upon binding to the target. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.[1] Several mechanisms are at play in the naphthalene-based sensors discussed.

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the sensor restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. This is a common mechanism for sensors detecting metal ions like Al³⁺.[3]

CHEF_Mechanism Sensor Naphthalene-based Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex Chelation

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Deprotonation: Some sensors function through a change in their protonation state upon interaction with an analyte. For instance, the interaction of 3-hydroxy-2-naphthoic hydrazone (IF-2) with cyanide ions (CN⁻) leads to the deprotonation of the sensor, causing a color change and a modified fluorescence response.[4][5]

Deprotonation_Mechanism Sensor_H Protonated Sensor (Colorless) Sensor_deprotonated Deprotonated Sensor (Yellow) Sensor_H->Sensor_deprotonated Deprotonation Analyte Anion (e.g., CN⁻) H_Analyte Protonated Analyte Analyte->H_Analyte Protonation

Caption: Deprotonation-based sensing mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of sensor performance. Below are generalized protocols for key experiments cited in the evaluation of naphthalene-based sensors.

This experiment is fundamental to determining the sensitivity and binding affinity of a fluorescent sensor.

Fluorescence_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare stock solution of sensor Titration Add incremental amounts of analyte to sensor solution Prep_Sensor->Titration Prep_Analyte Prepare stock solution of analyte Prep_Analyte->Titration Incubation Allow for equilibration Titration->Incubation Measurement Measure fluorescence spectrum after each addition Incubation->Measurement Plotting Plot fluorescence intensity vs. analyte concentration Measurement->Plotting Calculation Calculate Limit of Detection (LOD) and binding constant (Ka) Plotting->Calculation

Caption: General workflow for a fluorescence titration experiment.

Methodology:

  • Stock Solutions: Prepare concentrated stock solutions of the naphthalene-based sensor and the target analyte in an appropriate solvent (e.g., DMSO, CH₃CN, or a buffered aqueous solution).

  • Titration: In a cuvette, place a fixed concentration of the sensor solution.

  • Analyte Addition: Add small, incremental aliquots of the analyte stock solution to the cuvette.

  • Equilibration: After each addition, allow the solution to equilibrate for a specific time (e.g., < 60 seconds).[1]

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the solution after each addition, using a fixed excitation wavelength.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte. From this data, the limit of detection (LOD) and the binding constant (Ka) can be calculated.

This experiment assesses the sensor's response to the target analyte in the presence of other potentially competing species.

Methodology:

  • Prepare solutions of the sensor and the target analyte as described above.

  • Prepare solutions of various other ions or molecules that might be present in a real sample.

  • To a solution of the sensor, add a specific concentration of the interfering species.

  • Measure the fluorescence spectrum.

  • Then, add the target analyte to this solution and measure the fluorescence spectrum again.

  • Compare the fluorescence response to the target analyte in the presence and absence of the interfering species. A minimal change in the signal indicates high selectivity.

Alternative Fluorescent Probes

While naphthalene-based sensors show promise for specific applications, a variety of other fluorescent probes are available for the detection of metal ions and other analytes.[1][2] These include:

  • Rhodamine derivatives: Often used for detecting heavy metal ions like Hg²⁺.[1] They typically operate via a "turn-on" fluorescence mechanism.

  • Carbon Dots (CDs): These nanomaterials can be functionalized to detect a range of analytes, including metal ions like Fe³⁺.[1]

  • Porphyrin-based sensors: These have been employed for the detection of ions such as Cu²⁺.[1]

  • Quantum Dots (QDs): These semiconductor nanocrystals offer high photostability and tunable emission wavelengths, making them versatile platforms for sensor development.[2][12]

  • Aptamer-based sensors: These utilize short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity.[2][12]

The choice between these alternatives and naphthalene-based sensors will depend on factors such as the required sensitivity, selectivity, response time, and the complexity of the sample matrix. Small-molecule fluorescent probes, including many naphthalene derivatives, often offer the advantages of rapid response and high affinity through selective coordination with the target analyte.[2][12]

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-1-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3-Hydroxy-1-naphthoic acid are critical for ensuring laboratory safety and environmental protection. As a compound used in various research and development applications, its handling and disposal must adhere to strict regulatory guidelines. This document provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1]

In case of exposure, follow standard first-aid measures immediately and seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The primary and most critical step is to classify this compound and any materials contaminated with it as hazardous waste.[3] Naphthalene derivatives are recognized as potentially harmful to the environment and should not be disposed of down the drain or in regular trash containers.[3][4]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3]

2. Container Specifications and Labeling:

  • Waste containers should be made of a material compatible with organic solids and acids, such as high-density polyethylene (HDPE) or glass.

  • The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidants.[1][5]

  • Ensure the storage area does not have drain or sewer access.[5]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all federal, state, and local regulations.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3]

    • Sweep or scoop the material into a suitable, labeled container for disposal as hazardous waste.[1][5]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department for assistance.[3]

Quantitative Data and Disposal Considerations

ParameterGuideline/DataCitation
Aquatic Toxicity Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]
General Drain Disposal pH Range For some dilute, neutralized acids, a pH between 5.5 and 9.0 may be permissible for drain disposal, but this is highly regulated and substance-specific.[5]
General Quantity Limits for Drain Disposal For certain approved chemicals, quantities may be limited to a few hundred grams or milliliters per day, followed by flushing with a large excess of water. This is not a general approval for all chemicals.[3][5]

Note on Neutralization: While acid-base neutralization is a standard laboratory procedure, its application for the routine disposal of this compound is not a recommended practice without explicit approval from your institution's EHS department. The resulting salt solution may still be considered hazardous. Intentional dilution or neutralization to avoid hazardous waste collection can be illegal.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) is_contaminated Is the material contaminated with this compound? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions) is_contaminated->liquid_waste Yes, Liquid collect_solid Collect in a labeled, compatible hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible hazardous liquid waste container. liquid_waste->collect_liquid storage Store in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and licensed disposal. storage->contact_ehs

References

Personal protective equipment for handling 3-Hydroxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-1-naphthoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[1][2] Understanding its specific hazards is the first step in safe handling. The following table summarizes these hazards and the corresponding personal protective equipment required to mitigate risks.

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[2]Engineering Controls: Work in a well-ventilated area or use a chemical fume hood.[3] Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4] Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][4] Skin and Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]Hand Protection: Chemical-resistant gloves are mandatory.[4] Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[4]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe eye damage.[2][4]Eye/Face Protection: Chemical safety goggles are required. A face shield is recommended when there is a risk of splashing.[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential. Follow these procedural steps to ensure safe operation from preparation to disposal.

Preparation and Setup
  • Conduct a Pre-Work Safety Review: Before starting, review the Safety Data Sheet (SDS) and assess the specific risks associated with your experimental protocol.

  • Verify Engineering Controls: Ensure your workspace is adequately ventilated. A certified chemical fume hood is the preferred environment for handling this compound.[1][3]

  • Assemble PPE: Gather all required PPE as specified in the table above. Inspect each item for integrity (e.g., check gloves for pinholes).

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest eyewash station and safety shower.[1][2]

Safe Handling
  • Donning PPE: Put on your lab coat, followed by safety goggles. If a splash risk exists, add a face shield. Finally, put on your chemical-resistant gloves.

  • Chemical Transfer: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.[5][6]

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat and then eye/face protection.

  • Final Hand Wash: Wash your hands again with soap and water after all work is complete and PPE has been removed.[1]

Logical Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling workflow for this compound.

safe_handling_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_conclusion Phase 3: Conclusion & Disposal A Review SDS & Protocol B Verify Ventilation & Emergency Equipment A->B C Inspect & Assemble PPE B->C D Don PPE C->D E Handle Chemical (Weighing/Transfer) D->E F Monitor for Spills or Exposure E->F G Decontaminate Workspace F->G H Segregate & Label Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

The proper disposal of this compound and associated contaminated materials is a critical final step.

  • Waste Segregation: Collect all chemical residues and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Adherence: All waste must be disposed of through an approved waste disposal plant.[1][2] Strictly adhere to all institutional, local, and national regulations for chemical waste disposal.

  • Environmental Consideration: This substance is harmful to aquatic life with long-lasting effects.[2][3] Prevent any release into the environment by ensuring it does not enter drains or waterways.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.